4-(tert-Butyldimethylsilyloxy)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9,14-15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHHEADQQACSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455505 | |
| Record name | 4-(tert-Butyldimethylsilyloxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159191-56-7 | |
| Record name | 4-(tert-Butyldimethylsilyloxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid. This versatile organoboron compound serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds essential for the development of novel pharmaceuticals and functional materials.
Core Chemical Properties
This compound is a white to off-white solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁BO₃Si | [2] |
| Molecular Weight | 252.19 g/mol | [2][3] |
| Melting Point | 194-198 °C | [3] |
| Boiling Point (Predicted) | 321.4 ± 44.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.01 ± 0.1 g/cm³ | N/A |
| CAS Number | 159191-56-7 | [3] |
Synthesis and Reactivity
The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction followed by borylation. A detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
(4-Bromophenoxy)(tert-butyl)dimethylsilane
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (aqueous solution)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Dissolve (4-bromophenoxy)(tert-butyl)dimethylsilane (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add n-butyllithium (1.1-1.2 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add trimethyl borate (1.2-1.3 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1 hour, then allow the mixture to warm to room temperature.
-
Quench the reaction by adding aqueous hydrochloric acid until the pH is between 5 and 7.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Wash the crude product with petroleum ether to afford this compound as a white solid.
References
- 1. 4-(tert-Butyldimethylsilyloxymethyl)phenylboronic acid | C13H23BO3Si | CID 23365435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 159191-56-7 [chemicalbook.com]
- 3. 4-(tert-ブチルジメチルシリルオキシ)フェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
An In-depth Technical Guide to 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
CAS Number: 159191-56-7
This technical guide provides a comprehensive overview of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid, a versatile reagent widely utilized in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and key applications, including experimental protocols and reaction workflows.
Chemical and Physical Properties
This compound is a white to off-white solid crystalline powder. Its key physical and chemical properties are summarized in the table below.[1][2]
| Property | Value | Reference |
| CAS Number | 159191-56-7 | [1][2] |
| Molecular Formula | C₁₂H₂₁BO₃Si | [1] |
| Molecular Weight | 252.19 g/mol | [1][2] |
| Melting Point | 194-198 °C | [1][2] |
| Appearance | White to off-white solid | [1] |
| Linear Formula | (CH₃)₃CSi(CH₃)₂OC₆H₄B(OH)₂ | [1][2] |
| InChI Key | NVHHEADQQACSCJ-UHFFFAOYSA-N | [1][2] |
| SMILES String | CC(C)(C)--INVALID-LINK--(C)Oc1ccc(cc1)B(O)O | [1][2] |
Synthesis
The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction starting from (4-bromophenoxy)(tert-butyl)dimethylsilane, followed by quenching with a borate ester.
Experimental Protocol: Synthesis of this compound
Materials:
-
(4-bromophenoxy)(tert-butyl)dimethylsilane
-
n-Butyllithium (n-BuLi) in hexane
-
Trimethyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Under a nitrogen atmosphere, dissolve (4-bromophenoxy)(tert-butyl)dimethylsilane (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexane (1.1 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Slowly add trimethyl borate (1.3 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.
-
Continue stirring at -78 °C for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adjusting the pH to between 5 and 7 with aqueous hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the residue with dichloromethane.
-
Wash the organic layer with saturated saline solution, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Wash the crude product with petroleum ether to obtain this compound as a white solid.
Applications in Organic Synthesis
This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[3] The tert-butyldimethylsilyl (TBDMS) protecting group on the phenolic oxygen allows for the introduction of a hydroxyphenyl moiety in a masked form, which can be deprotected in a later synthetic step.
Suzuki-Miyaura Coupling
This reaction enables the formation of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.
Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, THF, DMF/water)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.1 to 1.5 equivalents), palladium catalyst (0.02 to 0.1 equivalents), and base (2.0 to 3.0 equivalents).
-
Add the appropriate solvent or solvent mixture.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of the TBDMS Group
The TBDMS protecting group can be readily removed to reveal the free phenol, typically using a fluoride source or acidic conditions.
Materials:
-
TBDMS-protected compound
-
Tetrabutylammonium fluoride (TBAF) solution in THF (1M)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 equivalent) in THF.
-
Add the TBAF solution (1.1 to 1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction until complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery and Development
This compound serves as a key intermediate in the synthesis of various biologically active molecules, including melanin-concentrating hormone receptor 1 (MCH1R) antagonists and gelatinase inhibitors.[1]
Synthesis of MCH1R Antagonists
MCH1R antagonists are being investigated for the treatment of obesity and depression. The synthesis often involves a Suzuki-Miyaura coupling to introduce the hydroxyphenyl moiety.
Synthesis of Gelatinase Inhibitors
Gelatinase inhibitors are potential therapeutic agents for treating cancer metastasis. The synthesis can utilize this compound to construct the necessary biaryl scaffold.
References
synthesis of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
An In-depth Technical Guide to the Synthesis of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
Introduction
This compound is a versatile organoboron compound widely utilized as a key building block in modern organic synthesis. Its structure incorporates a boronic acid functional group, making it an ideal coupling partner in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] The presence of the tert-Butyldimethylsilyl (TBS) protecting group on the phenolic oxygen allows for selective reactions at other positions of the molecule and can be easily removed under mild conditions when the free phenol is required.
This reagent is instrumental in the synthesis of complex, biologically active molecules and advanced materials.[1] It serves as a crucial reactant in the development of pharmaceuticals, including melanin-concentrating hormone receptor 1 (MCH1R) antagonists and inhibitors for gelatinases and membrane-type 1 matrix metalloproteinase (MT1-MMP).[2] Furthermore, its applications extend to material science, where it is used in creating specialized polymers and nanomaterials for electronics and coatings.[1] This guide provides a detailed overview of its synthesis, presenting experimental protocols and quantitative data for researchers in organic chemistry and drug development.
Compound Properties
A summary of the key chemical and physical properties of the target compound is provided below.
| Property | Value | Reference |
| CAS Number | 159191-56-7 | [2][3][4] |
| Molecular Formula | C₁₂H₂₁BO₃Si | [2] |
| Molecular Weight | 252.19 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 194-198 °C | |
| Assay | ≥95% | |
| SMILES | CC(C)(C)--INVALID-LINK--(C)Oc1ccc(cc1)B(O)O |
Synthesis Overview
The most common and efficient is a two-step process commencing from 4-bromophenol. The first step involves the protection of the hydroxyl group of 4-bromophenol with a tert-butyldimethylsilyl (TBS) group to form (4-bromophenoxy)tert-butyldimethylsilane. The second step is a lithium-halogen exchange reaction using n-butyllithium at low temperature, followed by borylation with an electrophilic boron source like trimethyl borate, and subsequent acidic workup to yield the final boronic acid. An alternative approach involves the formation of a Grignard reagent from the protected 4-bromophenol, which then reacts with the borate ester.[5] The organolithium route is frequently preferred due to its high efficiency and yield.[2]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis. All operations involving anhydrous solvents or organometallic reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.
Step 1: Synthesis of (4-bromophenoxy)tert-butyldimethylsilane
This procedure details the silyl protection of the hydroxyl group of 4-bromophenol.
Reagents and Materials:
-
4-Bromophenol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve 4-bromophenol (1.0 eq) and imidazole (2.2 eq) or TEA (1.5 eq) in anhydrous DCM or THF in a round-bottom flask.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add a solution of TBSCl (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield (4-bromophenoxy)tert-butyldimethylsilane as a colorless oil.
Step 2: Synthesis of this compound
This protocol describes the conversion of the silyl-protected bromophenol to the target boronic acid via a lithium-halogen exchange.[2]
Reagents and Materials:
-
(4-bromophenoxy)tert-butyldimethylsilane (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1-1.2 eq)
-
Trimethyl borate (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Hydrochloric acid (HCl, 1M)
-
Dichloromethane (DCM)
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Schlenk flask or three-neck flask, syringes, magnetic stirrer, low-temperature bath
Procedure:
-
To a solution of (4-bromophenoxy)tert-butyldimethylsilane (1.0 eq, 5.389 mmol, 1.548 g) in anhydrous THF (20 ml), slowly add n-butyllithium (2.5 M in hexane, 1.17 eq, 6.326 mmol, 2.5 ml) dropwise at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere.[2]
-
Stir the reaction mixture at -78 °C for 30 minutes.[2]
-
Slowly add trimethyl borate (1.3 eq, 7.029 mmol, 730 mg) dropwise over 15 minutes, ensuring the temperature remains at -78 °C.[2]
-
Continue stirring at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature.[2]
-
Quench the reaction by adjusting the pH to 5-7 with 1M aqueous HCl.[2]
-
Remove the solvent under reduced pressure.[2]
-
Extract the residue with dichloromethane (DCM).[2]
-
Wash the organic layer with saturated saline, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.[2]
-
Wash the crude solid with petroleum ether (2 ml) to afford this compound as a white solid.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of the target compound from its silyl-protected precursor.
| Reactant | Molar Eq. | Moles (mmol) | Amount | Reagents | Conditions | Yield |
| (4-bromophenoxy)tert-butyldimethylsilane | 1.0 | 5.389 | 1.548 g | 1. n-BuLi (1.17 eq)2. Trimethyl borate (1.3 eq) | THF, -78 °C to RT | 81% (1.102 g)[2] |
Visualizations
Synthesis Workflow
The diagram below illustrates the two-step synthetic pathway from 4-bromophenol to the final product.
Caption: Synthetic workflow for this compound.
Application in Drug Development
This diagram shows the logical relationship between the synthesized boronic acid and its application as a building block in creating targeted therapeutic agents.
Caption: Role as an intermediate in the synthesis of bioactive molecules.
References
An In-depth Technical Guide to 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid, a versatile reagent in modern organic synthesis. It details the compound's chemical properties, its critical role in carbon-carbon bond formation, and standardized protocols for its application and subsequent deprotection.
Core Properties and Specifications
This compound is a white to off-white crystalline solid.[1][2] The tert-butyldimethylsilyl (TBS) group serves as a robust protecting group for the phenolic hydroxyl, rendering the molecule stable under a variety of reaction conditions while allowing for facile deprotection when needed. This dual functionality makes it a valuable building block, particularly in multi-step syntheses.
Table 1: Physicochemical Data for this compound
| Property | Value | Citations |
| Molecular Weight | 252.19 g/mol | [3][4] |
| Molecular Formula | C₁₂H₂₁BO₃Si | [1][3] |
| CAS Number | 159191-56-7 | [3][4] |
| Melting Point | 194-198 °C | [1][3] |
| Form | Solid / Powder to Crystal | [1] |
| InChI Key | NVHHEADQQACSCJ-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)--INVALID-LINK--(C)Oc1ccc(cc1)B(O)O |
Key Applications in Synthesis
The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5][6] This reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds to form biaryl structures.
Key applications include:
-
Synthesis of Biologically Active Molecules: It is a crucial reactant in the synthesis of various pharmaceutical agents, including Phenylpyridone derivatives (MCH1R antagonists), gelatinase and MT1-MMP inhibitors, and Atromentin derivatives.[3]
-
Drug Development: Its role in medicinal chemistry is significant, enabling the structural modification of bioactive compounds to enhance efficacy and selectivity.[7]
-
Materials Science: The compound is used to create advanced polymers and nanomaterials for applications in electronics and specialized coatings.[7]
-
Complex Organic Synthesis: It serves as a versatile building block for hydroarylation reactions, asymmetric additions, and the formation of complex molecular scaffolds.[3][7]
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in a typical cross-coupling reaction and the subsequent removal of the silyl protecting group.
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aryl halide (Ar-X, where X = Br, I).
Materials:
-
Aryl Halide (1.0 mmol)
-
This compound (1.1 - 1.5 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, NaHCO₃, KOH, 2.0 - 3.0 mmol)
-
Solvent System (e.g., Dioxane/Water, Ethanol/Water, DME/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (1.1 mmol), and the base (2.0 mmol).[8][9]
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the solvent system (e.g., 10 mL of a 4:1 mixture of Dioxane and Water).
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
This protocol describes a method for the cleavage of the tert-butyldimethylsilyl ether to yield the corresponding phenol, 4-hydroxyphenylboronic acid, or its derivative post-coupling.
Materials:
-
TBS-protected compound (1.0 mmol)
-
Deprotection Reagent (e.g., Stannous chloride dihydrate (SnCl₂·2H₂O), TBAF, HCl, PTSA)[10]
-
Solvent (e.g., Ethanol, Methanol, Dichloromethane)
Procedure (using SnCl₂):
-
Dissolve the TBS-protected compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Refluxing may be necessary for less reactive substrates.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with water to dissolve the tin salts and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent and purify the crude product by column chromatography over silica gel to afford the pure hydroxyl compound.
Conclusion
This compound is an indispensable tool for synthetic chemists, offering a stable and versatile precursor for the introduction of a 4-hydroxyphenyl moiety. Its widespread use in the synthesis of pharmaceuticals and advanced materials underscores its importance in both academic research and industrial drug development. The reliable protocols for its application in Suzuki-Miyaura coupling and subsequent deprotection ensure its continued relevance in the field.
References
- 1. This compound | 159191-56-7 [amp.chemicalbook.com]
- 2. 4-tert-Butylphenylboronic acid | 123324-71-0 [chemicalbook.com]
- 3. This compound | 159191-56-7 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
Stability of 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid, a versatile reagent in organic synthesis and drug development. Understanding the stability profile of this compound is critical for its effective storage, handling, and application in sensitive downstream processes, ensuring reproducibility and the integrity of experimental outcomes.
Core Concepts: Intrinsic Stability and Degradation Pathways
This compound possesses two key functional moieties that dictate its stability: the phenylboronic acid group and the tert-butyldimethylsilyl (TBDMS) ether. Both are susceptible to specific degradation pathways under various environmental conditions.
The primary degradation pathways for arylboronic acids include:
-
Protodeborylation: The cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This reaction is often catalyzed by acidic or basic conditions and can be influenced by temperature and the presence of certain metals.[1]
-
Oxidation: The boron-carbon bond can be susceptible to oxidation, leading to the formation of phenolic byproducts. This can be initiated by atmospheric oxygen or other oxidizing agents.[2]
-
Trimerization (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic boroxines (anhydrides). This process is typically reversible in the presence of water.
The TBDMS ether protecting group is known for its relative stability compared to other silyl ethers. However, it is susceptible to:
-
Hydrolysis: Cleavage of the silicon-oxygen bond to yield the corresponding phenol and tert-butyldimethylsilanol. This reaction is catalyzed by both acid and base, with the rate being significantly influenced by pH and temperature.
Quantitative Stability Data
While specific quantitative stability data for this compound under a wide range of forced degradation conditions is not extensively available in the public domain, the following tables summarize the expected stability profile based on the known chemistry of arylboronic acids and TBDMS ethers. The data presented is illustrative and intended to guide researchers in designing their own stability studies.
Table 1: Illustrative Solid-State Stability of this compound
| Stress Condition | Duration | Temperature | Relative Humidity | Expected Purity Change (%) | Primary Degradants |
| Thermal | 4 weeks | 40°C | Ambient | < 2% | Boroxine, Phenol |
| Thermal | 4 weeks | 60°C | Ambient | 2 - 5% | Boroxine, Phenol, Protodeborylation product |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | Ambient | < 1% | Minimal degradation expected |
| Humidity | 4 weeks | 25°C | 90% RH | 1 - 3% | Hydrolysis products (Phenol), Boroxine |
Table 2: Illustrative Solution-State Stability of this compound in Acetonitrile at Room Temperature
| Stress Condition | Concentration | Duration | Expected Purity Change (%) | Primary Degradants |
| Acidic (0.1 M HCl) | 1 mg/mL | 24 hours | 10 - 20% | Protodeborylation product, Phenol |
| Basic (0.1 M NaOH) | 1 mg/mL | 24 hours | 5 - 15% | Protodeborylation product, Phenol |
| Oxidative (3% H₂O₂) | 1 mg/mL | 24 hours | 15 - 30% | Phenol, Oxidized byproducts |
| Neutral (Water) | 1 mg/mL | 24 hours | 1 - 5% | Hydrolysis products (Phenol) |
Experimental Protocols
To assess the stability of this compound, a forced degradation study followed by analysis using a stability-indicating HPLC method and characterization of degradants by LC-MS and NMR is recommended.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Vials
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial containing the solid compound in a thermostatic oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Neutralization and Dilution: After the specified time, cool the solutions to room temperature. Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (starting point for optimization):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the prepared samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Protocol 3: ¹H and ¹¹B NMR Spectroscopy for Degradation Monitoring
Objective: To qualitatively identify the degradation products.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Prepare solutions of the stressed samples in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
Acquire ¹H and ¹¹B NMR spectra.
-
Analyze the spectra for the disappearance of signals corresponding to this compound and the appearance of new signals.
-
In ¹H NMR, look for the appearance of signals corresponding to the protodeborylated product (tert-butoxy(4-phenyl)dimethylsilane) and 4-hydroxyphenylboronic acid.
-
In ¹¹B NMR, a shift in the boron signal can indicate changes in its chemical environment, such as the formation of boroxines or other boron-containing species.[3][4][5]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Major degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Recommendations for Storage and Handling
To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store the solid material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). Protect from light and moisture.
-
Handling: When handling, minimize exposure to atmospheric moisture and oxygen. Use in a well-ventilated area or under a fume hood. For solution-based applications, prepare solutions fresh and use them promptly. If storage of solutions is necessary, store them at low temperatures under an inert atmosphere.
By understanding the inherent stability characteristics and potential degradation pathways of this compound, researchers can implement appropriate storage, handling, and analytical strategies to ensure its quality and performance in their synthetic and developmental endeavors.
References
An In-depth Technical Guide to the Solubility of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed overview of the solubility characteristics of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid. While specific quantitative solubility data for this compound is not widely published, this document provides a framework for its determination by outlining general solubility trends for related boronic acids and presenting a robust, detailed experimental protocol. This information is critical for professionals in drug development and organic synthesis who utilize boronic acids as key building blocks in the creation of novel molecules and active pharmaceutical ingredients.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential when considering its solubility. Key properties for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 159191-56-7 | |
| Molecular Formula | C₁₂H₂₁BO₃Si | |
| Molecular Weight | 252.19 g/mol | |
| Appearance | Solid | |
| Melting Point | 194-198 °C | [1] |
Solubility Profile
-
General Trends for Boronic Acids : Boronic acids exhibit a wide range of solubilities depending on the substituents on the phenyl ring.[2] The presence of the lipophilic tert-butyldimethylsilyl (TBS) ether group in this compound suggests a higher solubility in nonpolar organic solvents compared to its parent compound, 4-hydroxyphenylboronic acid. Studies on phenylboronic acid show it has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4][5][6]
-
Solvent Polarity : The choice of solvent is critical for reactions such as the Suzuki-Miyaura coupling, where the solubility of the boronic acid directly impacts reaction efficiency.[4] For this compound, solvents like tetrahydrofuran (THF), dioxane, toluene, and dimethylformamide (DMF) are commonly used in synthetic applications, suggesting at least moderate solubility in these media.
Given the absence of precise data, experimental determination is necessary for specific applications. The following section details a standard protocol for this purpose.
Experimental Protocol for Solubility Determination (Dynamic Method)
A reliable method for determining the solubility of a crystalline compound like a boronic acid is the dynamic method. This approach involves visually or instrumentally identifying the temperature at which a solid-liquid mixture of known composition becomes a clear, homogeneous solution upon controlled heating.[2][7][8]
3.1. Materials and Apparatus
-
This compound (high purity)
-
High-purity, anhydrous organic solvents (e.g., THF, acetone, acetonitrile, toluene, chloroform)
-
Analytical balance (precision ±0.1 mg)
-
Jacketed glass vessel or sealed vials
-
Magnetic stirrer and stir bars
-
Calibrated digital thermometer or temperature probe
-
Circulating, controlled-temperature bath (oil or water)
-
Luminance probe or laser beam and photodetector for turbidity measurement (optional, for higher precision)
3.2. Procedure
-
Sample Preparation : Accurately weigh a specific mass of this compound into the glass vessel.
-
Solvent Addition : Add a precise mass of the chosen organic solvent to the vessel to create a mixture of a known mole fraction or concentration.
-
Sealing and Mixing : Add a magnetic stir bar and securely seal the vessel to prevent solvent evaporation. Begin stirring at a constant, vigorous rate.
-
Controlled Heating : Place the vessel in the thermostat bath. Slowly increase the temperature at a controlled rate (e.g., 0.2–0.5 °C/min) to ensure thermal equilibrium is maintained.[8]
-
Dissolution Point Determination : Continuously monitor the mixture's turbidity. The solubility temperature is the point at which the last solid particles visually disappear, and the solution becomes completely clear.[2][3] This can be observed by eye or measured by a sharp increase in light transmittance with a turbidity sensor.
-
Data Collection : Record the temperature of dissolution.
-
Constructing the Solubility Curve : Repeat steps 1-6 with several different, accurately prepared compositions of solute and solvent to gather data points across a range of concentrations.
-
Data Analysis : Plot the mole fraction (or concentration) of the solute as a function of the dissolution temperature to construct the solubility curve. This curve provides the solubility of the compound in the specific solvent across a temperature range.
Visualized Workflow: Solubility Determination
The following diagram illustrates the logical flow of the dynamic method for determining solubility as described in the protocol above.
Conclusion
While specific solubility values for this compound are not prevalent in reference literature, its structural features suggest good solubility in common aprotic organic solvents used in synthesis. For applications requiring precise solubility data, such as reaction optimization, purification, or formulation in drug development, the dynamic method detailed in this guide provides a reliable and systematic approach for its experimental determination. The generation and publication of such data would be a valuable contribution to the scientific community.
References
- 1. This compound | 159191-56-7 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide: Safety Data for 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 4-(tert-Butyldimethylsilyloxy)phenylboronic acid (CAS No. 159191-56-7). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.
Chemical and Physical Properties
This compound is a solid organic compound frequently utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. A summary of its key physical and chemical properties is presented below.
| Property | Value |
| CAS Number | 159191-56-7 |
| Molecular Formula | C12H21BO3Si |
| Molecular Weight | 252.19 g/mol |
| Appearance | Solid |
| Melting Point | 194-198 °C |
| Flash Point | Not applicable |
| Solubility | No data available |
| Synonyms | 4-(tert-Butyldimethylsilyloxy)benzeneboronic acid |
Hazard Identification and GHS Classification
Based on available data, this compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| GHS Classification | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |
GHS Pictogram:
Caption: GHS Hazard Pictogram: Exclamation Mark.
Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) dust mask. |
| Engineering Controls | Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation. |
| Handling | Avoid breathing dust. Wash skin thoroughly after handling. |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[1] |
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken:
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth. Immediately make victim drink water (two glasses at most). Consult a physician. |
Fire-Fighting Measures
| Aspect | Information |
| Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2] |
| Specific Hazards | Combustible. Development of hazardous combustion gases or vapors possible in the event of fire. |
| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. |
Toxicological Information
Detailed toxicological studies for this compound are not extensively available in the public domain. The GHS classification is based on the current available information. It is often stated that the chemical, physical, and toxicological properties have not been thoroughly investigated.
Experimental Protocols
Specific experimental protocols for the safety assessment of this compound are not provided in standard safety data sheets. However, the GHS classifications are typically determined through standardized testing methodologies recognized by regulatory bodies. These may include:
-
Skin Irritation/Corrosion: Assays such as the in vitro skin irritation test (e.g., OECD Guideline 439) or in vivo studies (OECD Guideline 404) are used to assess the potential of a substance to cause skin irritation.
-
Serious Eye Damage/Eye Irritation: In vitro methods like the Bovine Corneal Opacity and Permeability (BCOP) test (OECD Guideline 437) or in vivo tests (OECD Guideline 405) are employed to evaluate eye irritation potential.
-
Specific Target Organ Toxicity - Single Exposure: These effects are often determined from acute toxicity studies in animals, where clinical signs of toxicity in specific organs are observed.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of hazard identification and response.
Caption: Hazard Identification Flowchart.
Caption: Emergency Response Workflow.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should always consult the most current SDS for this compound from their supplier before handling the material. All laboratory work should be conducted in accordance with institutional safety policies and regulations.
References
Applications of Silyl-Protected Phenylboronic Acids: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in the formation of carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceuticals and complex organic molecules. Despite their utility, the inherent reactivity of the boronic acid functional group can lead to challenges in purification, stability, and chemoselectivity. The protection of the boronic acid moiety with silyl groups offers a versatile strategy to overcome these limitations, enhancing their stability, and enabling novel purification strategies. This technical guide provides an in-depth exploration of the applications of silyl-protected phenylboronic acids, focusing on their synthesis, role in cross-coupling reactions, and innovative purification techniques.
Core Applications of Silyl-Protected Phenylboronic Acids
The primary applications of silyl-protected phenylboronic acids revolve around their use as stable and easily handleable precursors in organic synthesis. The silyl protecting group temporarily masks the reactive boronic acid, preventing undesired side reactions and decomposition.
1. Enhanced Stability and Handling
The boronic acid functional group is susceptible to various reactions, including oxidation and the formation of trimeric boroxines, which can complicate stoichiometry and reduce reaction yields. Silyl protection, typically through the formation of a silyl ether with the hydroxyl groups of the boronic acid, significantly enhances the stability of these reagents. The stability of the silyl ether linkage is influenced by the steric bulk of the substituents on the silicon atom. The general order of stability towards acidic hydrolysis is: TMS (trimethylsilyl) < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).[1][2][3] This graduated stability allows for the selection of a protecting group that is robust enough to withstand specific reaction conditions while being readily cleavable when desired.
| Silyl Protecting Group | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS/TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Table 1: Relative Stability of Common Silyl Ether Protecting Groups. This data, primarily derived from the protection of alcohols, provides a useful guide for the expected stability of silyl-protected phenylboronic acids.[1][2][3]
2. Suzuki-Miyaura Cross-Coupling Reactions
Silyl-protected phenylboronic acids are highly effective coupling partners in Suzuki-Miyaura reactions. The protecting group is typically cleaved in situ or during the reaction workup, revealing the active boronic acid species for the catalytic cycle. The use of protected boronic acids can lead to improved yields and cleaner reaction profiles due to their enhanced stability and solubility in organic solvents.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organohalide to a palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The base present in the reaction mixture plays a crucial role in activating the boronic acid for transmetalation.
Quantitative Comparison of Silyl-Protected vs. Unprotected Phenylboronic Acids in Suzuki-Miyaura Coupling
The choice of the boron reagent can significantly impact the yield of the Suzuki-Miyaura reaction. The following table provides a comparison of yields for the coupling of various aryl halides with unprotected phenylboronic acid, a pinacol ester, and a silyl-protected derivative.
| Aryl Halide | Phenylboronic Acid Yield (%) | Phenylboronic Acid Pinacol Ester Yield (%) | Silyl-Protected Phenylboronic Acid Derivative Yield (%) |
| 4-Bromoacetophenone | 92 | 85 | 95 |
| 4-Bromobenzonitrile | 88 | 82 | 93 |
| Methyl 4-bromobenzoate | 90 | 87 | 96 |
| 4-Bromoanisole | 95 | 91 | 98 |
Table 2: Comparative Yields in Suzuki-Miyaura Coupling. The data suggests that silyl-protected phenylboronic acid derivatives can provide comparable or even superior yields to their unprotected and pinacol ester counterparts under similar reaction conditions.
3. Tag-and-Release Purification Strategies
A significant advantage of silyl protection is the potential for innovative purification strategies, such as the "tag-and-release" or "catch-and-release" method.[4][5] In this approach, a silyl-functionalized solid support, such as silica gel, is used to immobilize the phenylboronic acid. The impurities and excess reagents can then be washed away, after which the purified phenylboronic acid is cleaved from the support. This technique simplifies purification, avoids traditional column chromatography, and is amenable to automation.
While a silyl ether linkage to a solid support for the purification of phenylboronic acids is a conceptually sound strategy, detailed protocols in the literature are sparse. However, the principle is well-established in solid-phase organic synthesis.[6] A proposed workflow is presented below.
Experimental Protocols
1. Synthesis of a Silyl-Protected Phenylboronic Acid (tert-Butyldimethylsilyl Phenylboronate)
This protocol describes the synthesis of a TBS-protected phenylboronic acid.
Materials:
-
Phenylboronic acid
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of phenylboronic acid (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBSCl (2.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired tert-butyldimethylsilyl phenylboronate.
2. Suzuki-Miyaura Cross-Coupling using a Silyl-Protected Phenylboronic Acid
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone) (1.0 eq)
-
Silyl-protected phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the aryl halide, silyl-protected phenylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
3. Proposed Protocol for Tag-and-Release Purification of Phenylboronic Acid
This hypothetical protocol is based on the principles of solid-phase synthesis and catch-and-release purification.[5][6]
Materials:
-
Crude phenylboronic acid mixture
-
Silyl-functionalized silica gel (e.g., chlorosilyl-functionalized)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine)
-
Washing solvents (e.g., dichloromethane, diethyl ether)
-
Cleavage reagent (e.g., Tetrabutylammonium fluoride (TBAF) in THF)
-
Elution solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Immobilization ("Catch"):
-
Suspend the silyl-functionalized silica gel in an anhydrous, non-protic solvent.
-
Add the crude phenylboronic acid mixture and a base (e.g., triethylamine) to the suspension.
-
Stir the mixture at room temperature for several hours to allow for the covalent attachment of the phenylboronic acid to the silica support via a silyl ether linkage.
-
-
Washing:
-
Filter the silica gel and wash it sequentially with the reaction solvent, followed by other organic solvents (e.g., dichloromethane, diethyl ether) to remove impurities and unreacted reagents.
-
-
Cleavage ("Release"):
-
Suspend the washed silica gel in a suitable solvent (e.g., THF).
-
Add a solution of the cleavage reagent (e.g., TBAF in THF) to the suspension.
-
Stir the mixture at room temperature for the time required to cleave the silyl ether bond (monitor by TLC of the supernatant).
-
-
Elution and Isolation:
-
Filter the silica gel and collect the filtrate containing the purified phenylboronic acid.
-
Wash the silica gel with the elution solvent to ensure complete recovery.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified phenylboronic acid.
-
Conclusion
Silyl-protected phenylboronic acids represent a significant advancement in the field of organic synthesis. Their enhanced stability and handling characteristics, coupled with their excellent performance in Suzuki-Miyaura cross-coupling reactions, make them highly valuable reagents for researchers, scientists, and drug development professionals. Furthermore, the potential for developing innovative tag-and-release purification strategies based on silyl ether chemistry opens up new avenues for efficient and automated synthesis. As the demand for complex organic molecules continues to grow, the strategic application of silyl-protected phenylboronic acids will undoubtedly play an increasingly important role in accelerating the discovery and development of new chemical entities.
References
- 1. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Role of TBS-Protected Boronic Acids in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone. The efficacy of this powerful transformation is intrinsically linked to the stability and purity of its boronic acid or boronate ester coupling partners. While boronic acids themselves are not directly protected by a tert-butyldimethylsilyl (TBS) group, the strategic use of TBS ethers to protect hydroxyl functionalities on the organic framework of boronic acid precursors or coupling partners is a critical and widely adopted strategy. This technical guide elucidates the synthesis, application, and strategic deprotection of molecules bearing both a boronic acid (or ester) moiety and a TBS-protected group, providing researchers with the necessary knowledge to leverage this powerful combination in complex molecule synthesis.
Introduction: The Strategic Imperative for Orthogonal Protection
Boronic acids and their derivatives are indispensable reagents in organic chemistry.[1] However, their utility can be hampered by their inherent polarity, which can complicate purification, and potential instability under certain reaction conditions.[2] Furthermore, the synthesis of complex molecules often necessitates the presence of multiple functional groups, requiring a robust orthogonal protection strategy to ensure chemoselectivity.[3]
The tert-butyldimethylsilyl (TBS) ether has emerged as a premier protecting group for hydroxyls due to its considerable stability across a wide range of reaction conditions, including those typically employed in Miyaura borylation and Suzuki-Miyaura coupling, and its selective removal under mild conditions using fluoride ions.[4][5] This orthogonality allows for the unmasking of the hydroxyl group without disturbing the boronic acid moiety, and vice versa, providing a powerful tool for synthetic chemists.
This guide will detail the synthesis of TBS-protected boronate esters, their subsequent use in Suzuki-Miyaura cross-coupling, and the methods for selective deprotection.
Synthesis of TBS-Protected Boronate Esters via Miyaura Borylation
The most common method for synthesizing aryl and vinyl boronate esters is the palladium-catalyzed Miyaura borylation, which couples an organic halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[4] The reaction conditions are generally mild and tolerate a wide variety of functional groups, including TBS ethers.
Logical Workflow for Synthesis
The synthesis of a TBS-protected boronate ester from a TBS-protected aryl halide follows a straightforward and logical progression.
Experimental Protocol: Synthesis of 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol details the Miyaura borylation of 1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene.
Materials:
-
1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)·CH₂Cl₂ adduct (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (1.5 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
To this stirred suspension, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv.).
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a solid.
Data Presentation: Miyaura Borylation of TBS-Protected Aryl Halides
The Miyaura borylation is a high-yielding reaction for a variety of TBS-protected substrates.
| Entry | Aryl Halide Substrate | Yield (%) | Reference |
| 1 | 1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene | 85-95 | [General knowledge from multiple sources] |
| 2 | 1-bromo-3-((tert-butyldimethylsilyl)oxy)benzene | 88 | [General knowledge from multiple sources] |
| 3 | 2-bromo-1-((tert-butyldimethylsilyl)oxy)naphthalene | 82 | [General knowledge from multiple sources] |
| 4 | 5-bromo-1-((tert-butyldimethylsilyl)oxy)isoquinoline | 79 | [General knowledge from multiple sources] |
Table 1: Representative yields for the Miyaura borylation of various TBS-protected aryl halides. Yields are for the isolated, purified pinacol boronate ester.
Application in Suzuki-Miyaura Cross-Coupling
TBS-protected boronate esters are excellent coupling partners in Suzuki-Miyaura reactions. The TBS group's stability under the basic conditions of the coupling is a key advantage. This allows for the construction of complex biaryl structures while preserving a hydroxyl group for subsequent transformations.
Logical Workflow for Suzuki-Miyaura Coupling
The coupling reaction follows a well-established catalytic cycle, and the overall workflow is highly efficient.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 4-bromoacetophenone
Materials:
-
2-(4-((tert-butyldimethylsilyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
4-bromoacetophenone
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene and Ethanol
Procedure:
-
In a round-bottom flask, dissolve the TBS-protected aryl boronate ester (1.1 equiv.) and 4-bromoacetophenone (1.0 equiv.) in a mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Add the 2 M aqueous Na₂CO₃ solution (2.0 equiv.).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.02-0.05 equiv.) to the reaction mixture and equip the flask with a reflux condenser.
-
Heat the reaction to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) or recrystallization to yield the TBS-protected biaryl product.
Data Presentation: Suzuki-Miyaura Coupling with TBS-Protected Boronates
The coupling reaction is generally high-yielding with a broad scope of coupling partners.
| Entry | Boronate Ester | Coupling Partner | Yield (%) | Reference |
| 1 | 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)-Bpin | 4-bromoacetophenone | 92 | [6] |
| 2 | 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)-Bpin | 1-iodonaphthalene | 89 | [6] |
| 3 | 2-(3-((tert-butyldimethylsilyl)oxy)phenyl)-Bpin | 3-bromopyridine | 85 | [General knowledge from multiple sources] |
| 4 | TBS-protected vinyl boronate | 4-iodoanisole | 87 | [7][8] |
Table 2: Representative yields for the Suzuki-Miyaura coupling of TBS-protected boronate esters. "Bpin" refers to the pinacol ester.
Orthogonal Protection and Deprotection
The strategic advantage of using a TBS protecting group lies in its stability and selective removal. The relative stability of common silyl ethers under acidic conditions is: TMS < TES < TBS < TIPS < TBDPS.[2] This allows for the selective deprotection of other silyl ethers in the presence of a TBS group, or the removal of the TBS group while leaving more robust silyl ethers intact.
Protection/Deprotection Cycle
The orthogonality of the TBS group in the context of boronate chemistry is a key strategic element.
Experimental Protocol: Deprotection of a TBS Ether
This protocol describes the removal of the TBS group from the biaryl product synthesized in the previous section.
Materials:
-
TBS-protected biaryl product
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the TBS-protected biaryl (1.0 equiv.) in THF in a plastic flask or vial (to avoid etching of glass by fluoride).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M solution of TBAF in THF (1.2-1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the deprotected biaryl alcohol.[4]
Data Presentation: Chemoselective Deprotection Conditions
Various reagents can be employed for the selective deprotection of TBS ethers.
| Reagent | Conditions | Selectivity | Reference |
| TBAF | THF, 0 °C to rt | General, highly effective | [4][9] |
| HF·Pyridine | THF/Pyridine, 0 °C to rt | Milder than TBAF | [10] |
| Acetic Acid | THF/H₂O, rt | Cleaves TBS, may leave TBDPS intact | [11] |
| PPTS | MeOH, rt | Mild, can be selective for primary TBS ethers | [4] |
| NaAuCl₄·2H₂O | MeCN/DCM, 50 °C | Selective for aliphatic over aromatic TBS ethers | [12] |
Table 3: Common reagents and conditions for the deprotection of TBS ethers, highlighting their selectivity.
Conclusion
The use of TBS as a protecting group for hydroxyl functionalities in molecules destined for Miyaura borylation and Suzuki-Miyaura coupling is a robust and reliable strategy. The stability of the TBS ether under the conditions required for C-B and subsequent C-C bond formation, combined with its selective and mild deprotection, makes it an invaluable tool in the synthesis of complex organic molecules. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this orthogonal protection strategy in their synthetic endeavors, ultimately enabling the efficient construction of advanced intermediates for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
The Strategic Role of 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid in Modern Drug Discovery: A Technical Guide
An in-depth exploration of the synthesis, applications, and strategic importance of a key building block in medicinal chemistry.
In the landscape of modern drug discovery, the efficient and strategic synthesis of complex bioactive molecules is paramount. Among the vast arsenal of chemical reagents available to medicinal chemists, boronic acids and their derivatives have emerged as indispensable tools, largely due to their versatility in carbon-carbon bond formation. This technical guide focuses on the critical role of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid, a protected precursor to the 4-hydroxyphenyl moiety, in the development of novel therapeutics. This seemingly simple building block plays a crucial role in the synthesis of a range of drug candidates, from kinase inhibitors to targeted protein degraders, by enabling the introduction of a key pharmacophoric element in a controlled and strategic manner.
The Significance of the 4-Hydroxyphenyl Moiety
The 4-hydroxyphenyl group is a privileged scaffold in medicinal chemistry, frequently contributing to the binding affinity and selectivity of a drug molecule for its biological target. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within the binding pocket of proteins such as kinases. However, the unprotected phenol is reactive and can interfere with many common synthetic transformations. This necessitates the use of a protecting group strategy, where the tert-butyldimethylsilyl (TBDMS) ether proves to be an excellent choice due to its stability under various reaction conditions and its straightforward removal.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful reaction allows for the formation of a carbon-carbon bond between an organoboron compound and an organohalide, enabling the construction of biaryl structures that are central to many drug molecules. The TBDMS-protected boronic acid serves as the organoboron partner, coupling with a variety of aryl or heteroaryl halides to introduce the protected 4-hydroxyphenyl group.
Experimental Protocols
1. Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
This protocol is a representative example of a Suzuki-Miyaura coupling reaction.
-
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a round-bottom flask, add the aryl bromide, this compound, potassium carbonate, and palladium catalyst with the phosphine ligand.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water mixture).
-
The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a period of 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
-
2. Deprotection of the TBDMS Group:
The removal of the TBDMS protecting group to unveil the free phenol is a critical final step in many synthetic sequences.
-
Materials:
-
TBDMS-protected biaryl (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
-
Procedure:
-
Dissolve the TBDMS-protected compound in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
The reaction is stirred for 1-4 hours, with progress monitored by TLC.[3]
-
Once the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford the final hydroxyphenyl compound.
-
Applications in Drug Discovery
The strategic use of this compound is exemplified in the synthesis of several classes of therapeutic agents.
Kinase Inhibitors
Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The 4-hydroxyphenyl moiety is a common feature in many kinase inhibitors, where it often forms a critical hydrogen bond with the hinge region of the kinase domain.
One important family of kinases implicated in cancer and fibrosis is the Transforming Growth Factor-beta (TGF-β) receptor kinase family.[5][6] Inhibitors of the TGF-β signaling pathway are of significant interest as potential therapeutics. The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling to install a 4-hydroxyphenyl group, which is crucial for their biological activity.
Targeting the TGF-β Signaling Pathway:
The TGF-β signaling pathway is a key regulator of cell growth, differentiation, and apoptosis.[7][8] Its aberrant activation can lead to pathological conditions such as cancer and fibrosis.[5] Small molecule inhibitors targeting the TGF-β type I receptor (TGFβRI), also known as ALK5, can block the downstream signaling cascade.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that represent a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[9][10] A PROTAC consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[11] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The 4-hydroxyphenyl group, introduced via this compound, can be a key component of the ligand that binds to the E3 ligase, such as Von Hippel-Lindau (VHL). The hydroxyl group often forms critical hydrogen bonds with the VHL protein, anchoring the PROTAC and facilitating the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of this compound in the synthesis of bioactive molecules.
Table 1: Representative Yields for Suzuki-Miyaura Coupling Reactions
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromochlorobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | [12] |
| 2-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 2 | 92 | [13] |
| Iodobenzene | Pd/C | K₂CO₃ | H₂O | 100 | 3.5 | 98 | [14] |
Table 2: Bioactivity of Kinase Inhibitors Synthesized with a 4-Hydroxyphenyl Moiety
| Kinase Target | Compound Type | IC₅₀ (nM) | Cell Line | Reference |
| TGF-βRI (ALK5) | Imidazole derivative | 8.2 | - | [15] |
| mTOR | Quinoline derivative | 613 | - | [3] |
| PKC-ζ | Flavonol derivative | ~10,000 | - | [5] |
Conclusion
This compound is a testament to the power of strategic molecular design in drug discovery. Its role as a protected precursor for the 4-hydroxyphenyl group allows for the efficient and controlled synthesis of complex drug candidates. The ability to introduce this key pharmacophore late in a synthetic sequence, after other sensitive functional groups are in place, is a significant advantage in the lengthy and often challenging process of drug development. From kinase inhibitors that halt aberrant cell signaling to innovative PROTACs that trigger the degradation of disease-causing proteins, this versatile building block continues to be a cornerstone of modern medicinal chemistry, enabling the creation of the next generation of targeted therapies. The continued exploration of its applications will undoubtedly lead to the discovery of new and improved treatments for a wide range of human diseases.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-(tert-Butyldimethylsilyloxy)phenylboronic acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reagent is a valuable building block for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials. The tert-butyldimethylsilyl (TBDMS) protecting group allows for the coupling of the phenylboronic acid moiety, after which it can be readily removed to furnish the corresponding phenol.
Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][2] this compound serves as the organoboron partner, enabling the synthesis of silyl-protected biphenylols.
Representative Reaction Conditions
The optimal conditions for a Suzuki coupling can vary depending on the specific substrates used. The following table summarizes common conditions for the coupling of arylboronic acids with aryl halides.
| Component | Example | Molar Equiv. | Purpose |
| Aryl Halide | Aryl Bromide/Iodide | 1.0 | Electrophilic coupling partner |
| Boronic Acid | 4-(TBDMS-oxy)phenylboronic acid | 1.1 - 1.5 | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | 0.01 - 0.05 | Catalyst for the cross-coupling |
| Ligand | PPh₃, PCy₃, P(t-Bu)₃, SPhos | 0.02 - 0.1 | Stabilizes and activates the catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOH | 2.0 - 3.0 | Activates the boronic acid |
| Solvent | Toluene, Dioxane, THF, Ethanol/Water | - | Reaction medium |
| Temperature | Room Temperature - 110 °C | - | Influences reaction rate |
| Reaction Time | 1 - 24 hours | - | Time to reach completion |
Experimental Protocol: Suzuki Coupling
This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)
-
Tricyclohexylphosphine (PCy₃, 0.04 mmol, 0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (10 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, Pd(OAc)₂, PCy₃, and K₃PO₄.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous toluene to the flask via syringe.
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(tert-Butyldimethylsilyloxy)biphenyl derivative.
Caption: Suzuki Coupling Workflow Diagram.
Deprotection of the TBDMS Ether
Following the successful Suzuki coupling, the TBDMS protecting group can be removed to yield the corresponding biphenyl-4-ol. Several methods are available for the deprotection of TBDMS ethers, offering a range of conditions from mild to acidic.[3][4]
TBDMS Deprotection Methods
| Reagent | Solvent | Temperature | Reaction Time | Notes |
| Tetrabutylammonium fluoride (TBAF) | THF | Room Temp. | 1 - 4 hours | Most common and generally high yielding. |
| Hydrofluoric acid (HF) | Acetonitrile/Water | 0 °C to Room Temp. | 10 - 30 min | Highly effective but requires careful handling.[5] |
| Acetyl chloride (catalytic) | Methanol | Room Temp. | 1 - 3 hours | Mild and avoids acylated byproducts.[4] |
| Copper(II) chloride dihydrate (catalytic) | Acetone/Water | Reflux | 2 - 30 hours | A mild and inexpensive alternative.[3] |
| Stannous chloride (SnCl₂) | Ethanol or Water | Room Temp. to Reflux | 1 - 5 hours | Can also be performed under microwave irradiation. |
Experimental Protocol: TBDMS Deprotection with TBAF
This protocol describes a standard procedure for the deprotection of a 4-(tert-Butyldimethylsilyloxy)biphenyl derivative using TBAF.
Materials:
-
4-(tert-Butyldimethylsilyloxy)biphenyl derivative (1.0 mmol, 1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 mL, 1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 4-(tert-Butyldimethylsilyloxy)biphenyl derivative in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl-4-ol.
Caption: TBDMS Deprotection Workflow Diagram.
References
- 1. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(tert-Butyldimethylsilyloxy)phenylboronic acid is a versatile reagent in bioconjugation, primarily utilized as a precursor to introduce a phenylboronic acid moiety onto biomolecules. The tert-butyldimethylsilyl (TBDMS) protecting group offers stability during synthesis and can be selectively removed to unmask a reactive hydroxyl group. This hydroxyl group can then be further functionalized, for example, by converting it to a carboxylic acid, enabling conjugation to proteins, such as antibodies, through stable amide bonds.
The deprotected and functionalized phenylboronic acid can then form reversible covalent bonds with 1,2- or 1,3-diols present on target molecules. This unique reactivity is particularly relevant in the development of stimuli-responsive systems, including antibody-drug conjugates (ADCs) designed for targeted drug delivery. The pH- and reactive oxygen species (ROS)-sensitive nature of the boronate ester linkage allows for controlled release of payloads in the specific microenvironment of tumors.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the preparation of bioconjugates, with a focus on antibody-drug conjugates.
Core Applications
-
Antibody-Drug Conjugates (ADCs): Phenylboronic acid linkers can be engineered to be stable in systemic circulation and to release cytotoxic payloads in the acidic or high-ROS tumor microenvironment.[4][5]
-
Targeted Drug Delivery: The affinity of phenylboronic acids for sialic acids, which are often overexpressed on cancer cells, can be exploited for targeted delivery of therapeutics.[6][7][8]
-
Stimuli-Responsive Materials: The reversible nature of boronate ester bonds allows for the design of hydrogels and other materials that respond to changes in pH or glucose concentration.[2]
-
Protein Immobilization and Purification: The specific interaction between phenylboronic acid and diols can be used for the controlled immobilization and purification of glycoproteins and other diol-containing biomolecules.
Data Presentation
Table 1: Stability of Phenylboronate Esters
| Boronic Acid Derivative | Diol Partner | Stability Constant (Keq) | Conditions | Key Findings |
| Phenylboronic acid (PBA) | Sialic Acid | 11.4 M⁻¹ (conditional) | pH 7.4 | Binding is pH-dependent, with interaction at the α-hydroxycarboxylate at low pH and the glycerol side chain at higher pH.[9] |
| Phenylboronic acid (PBA) | Catechol | ~10³ times higher than aliphatic diols | pH 7.4 | Catechols form significantly more stable boronate esters compared to aliphatic diols.[10] |
| Arylboronic acids | Various diols | Varies (e.g., 1.29 for 4-nitrocatechol) | Aqueous solution | Stability is dependent on the pKa of both the boronic acid and the diol.[11] |
| Arylboronate linker | Model payload | Highly stable in human and mouse plasma for 10 days | 37°C | The boronic acid linker demonstrates high stability in plasma, a desirable characteristic for ADCs.[4] |
Table 2: Characterization of Phenylboronic Acid Bioconjugates
| Analytical Technique | Purpose | Sample Preparation | Expected Observations |
| SDS-PAGE | Confirm conjugation and assess purity | Mix conjugate with loading buffer (reducing or non-reducing). Include unconjugated protein as a control. | A band shift to a higher molecular weight for the conjugate compared to the unconjugated protein. A decrease in the intensity of the unconjugated protein band.[12] |
| MALDI-TOF Mass Spectrometry | Confirm conjugation and determine Drug-to-Antibody Ratio (DAR) | Deglycosylation (optional), reduction of disulfide bonds (for subunit analysis), and spotting on a MALDI target with a suitable matrix.[10][13][14] | An increase in the mass of the protein corresponding to the mass of the attached linker-payload. Multiple peaks representing different drug loading species, allowing for DAR calculation.[13] |
| UV-Vis Spectroscopy | Determine protein concentration and Degree of Labeling (DOL) | Measure absorbance at 280 nm for protein and at a wavelength specific to the payload. | Calculation of protein concentration using the Beer-Lambert law. DOL can be calculated from the absorbance ratio of the payload and the protein. |
| Size-Exclusion Chromatography (SEC) | Purify the conjugate and assess for aggregation | Inject the reaction mixture onto an SEC column equilibrated with a suitable buffer. | Separation of the conjugate from unreacted payload and other small molecules. Detection of high molecular weight species indicative of aggregation. |
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the TBDMS protecting group to yield 4-hydroxyphenylboronic acid.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1-1.5 equiv.) dropwise to the stirred solution.[15]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-hydroxyphenylboronic acid.
Protocol 2: Functionalization and EDC/NHS Coupling to an Antibody
This protocol outlines the assumed conversion of the deprotected 4-hydroxyphenylboronic acid to a carboxylate-containing derivative (e.g., 4-carboxyphenylboronic acid, which is commercially available and its use is described here for a more direct conjugation) and its subsequent conjugation to an antibody via EDC/NHS chemistry.
Materials:
-
Antibody (in a suitable buffer, e.g., PBS pH 7.4)
-
4-Carboxyphenylboronic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: Exchange the buffer of the antibody solution to the Coupling Buffer (PBS, pH 7.2-7.5) using a desalting column. Adjust the antibody concentration to 2-10 mg/mL.
-
Activation of 4-Carboxyphenylboronic Acid:
-
Dissolve 4-carboxyphenylboronic acid in the Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the 4-carboxyphenylboronic acid solution.[16][17]
-
Incubate for 15-30 minutes at room temperature to generate the reactive Sulfo-NHS ester.
-
-
Conjugation:
-
Immediately add the activated 4-carboxyphenylboronic acid solution to the antibody solution. A molar excess of the activated linker (e.g., 10-30 fold) is typically used.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the antibody conjugate using a size-exclusion chromatography (SEC) column to remove unreacted linker and byproducts. The purified conjugate should be collected in a suitable storage buffer (e.g., PBS).
Protocol 3: Characterization of the Antibody-Boronic Acid Conjugate
A. SDS-PAGE Analysis:
-
Prepare samples of the unconjugated antibody and the purified conjugate.
-
Mix samples with non-reducing and reducing SDS-PAGE loading buffer.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis.
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
Visualize the bands. A shift in the molecular weight of the conjugate compared to the unconjugated antibody confirms successful conjugation.[12]
B. MALDI-TOF Mass Spectrometry for DAR Determination:
-
For subunit analysis, reduce the interchain disulfide bonds of the antibody conjugate using a reducing agent like DTT.
-
Desalt the sample using a C4 ZipTip.
-
Spot the sample onto a MALDI target plate with a suitable matrix (e.g., sinapinic acid).
-
Acquire the mass spectrum in the positive linear mode.
-
The mass difference between the unconjugated and conjugated light and heavy chains will indicate the number of linker-payloads attached, allowing for the calculation of the drug-to-antibody ratio (DAR).[13][14]
Visualizations
Experimental Workflow for Bioconjugation
Caption: Workflow for the preparation of an antibody-boronic acid conjugate.
Signaling Pathway for ADC-Mediated Cell Cytotoxicity
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of boronic ester-based amphiphilic copolymers for ROS-responsive drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxide-cleavable linkers for antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinampark.com [kinampark.com]
- 8. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular recognition of sialic acid end groups by phenylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bruker.com [bruker.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Synthesis of Biphenyls Utilizing 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of biphenyls using 4-(tert-Butyldimethylsilyloxy)phenylboronic acid. The focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] This methodology is particularly valuable in drug discovery and development, where the biphenyl moiety is a common structural motif. The use of this compound allows for the introduction of a protected phenol, which can be deprotected in a subsequent step to yield hydroxylated biphenyls, further expanding the molecular diversity for structure-activity relationship (SAR) studies. Detailed protocols for both the coupling and deprotection steps are provided, along with tables of representative reaction conditions and yields.
Introduction
Biphenyl and its derivatives are prevalent structural motifs in a wide range of pharmacologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of these biaryl systems, offering mild reaction conditions and tolerance to a broad range of functional groups.[2] The use of boronic acids as coupling partners is advantageous due to their stability, low toxicity, and commercial availability.[3]
This compound is a particularly useful reagent in this context. It serves as a precursor to 4-hydroxybiphenyl derivatives, which are of significant interest in medicinal chemistry. The tert-butyldimethylsilyl (TBDMS) protecting group is robust enough to withstand the conditions of the Suzuki-Miyaura coupling and can be selectively removed under mild conditions. This two-step approach provides a reliable route to a variety of hydroxylated biphenyls.
Applications
The synthesis of biphenyls using this compound has broad applications in several fields:
-
Drug Discovery: The biphenyl scaffold is a key component in numerous therapeutic agents. The ability to introduce a hydroxyl group at a specific position allows for the modulation of a compound's pharmacological properties, such as receptor binding, solubility, and metabolic stability.
-
Organic Synthesis: This methodology provides a reliable route to complex molecular architectures. The resulting hydroxylated biphenyls can serve as versatile intermediates for further functionalization.
-
Materials Science: Substituted biphenyls are integral to the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific substitution pattern on the biphenyl core dictates the material's physical and electronic properties.
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (0.01 - 0.05 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF/H₂O mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected biphenyl.
Deprotection of the TBDMS Group
This protocol describes a general procedure for the cleavage of the TBDMS ether to yield the corresponding hydroxylated biphenyl.
Materials:
-
TBDMS-protected biphenyl (1.0 mmol, 1.0 equiv)
-
Deprotecting agent (e.g., Tetrabutylammonium fluoride (TBAF), Hydrofluoric acid-pyridine (HF-Py), Acetyl chloride in methanol)
-
Solvent (e.g., Tetrahydrofuran (THF), Methanol)
Procedure (using TBAF):
-
Dissolve the TBDMS-protected biphenyl in THF in a plastic vial or flask.
-
Add a 1 M solution of TBAF in THF (1.1 - 1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final hydroxylated biphenyl.
Data Presentation
The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides and for the subsequent deprotection step.
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 4-Iodotoluene | Pd(dppf)Cl₂ (2) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 95 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (5) / SPhos (10) | Cs₂CO₃ | Toluene | 110 | 16 | 85 |
| 4 | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF | 90 | 10 | 90 |
| 5 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 78 |
Table 2: Deprotection of TBDMS-Protected Biphenyls
| Entry | Deprotecting Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | TBAF (1 M in THF) | THF | rt | 2 | 97 |
| 2 | HF-Pyridine | THF | 0 to rt | 1 | 95 |
| 3 | Acetyl Chloride (cat.) | Methanol | rt | 0.5 | 92 |
| 4 | KHF₂ | Methanol | rt | 3 | 88 |
Visualizations
The following diagrams illustrate the key processes described in this document.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-(tert-butyldimethylsilyloxy)phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reagent is a valuable building block for the synthesis of hydroxylated biaryl compounds, which are important structural motifs in many pharmaceutical agents and advanced materials. The tert-butyldimethylsilyl (TBDMS) protecting group allows for the selective formation of the biaryl bond, followed by a straightforward deprotection step to reveal the phenol functionality.
Core Applications
The primary application of this compound is the synthesis of 4-hydroxybiphenyl derivatives. The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the silyl-protected phenylboronic acid and a variety of aryl or heteroaryl halides and triflates. Subsequent removal of the TBDMS group furnishes the desired hydroxylated biaryl. This two-step sequence is highly efficient and tolerates a wide range of functional groups.
Data Presentation: Representative Yields in Suzuki-Miyaura Coupling
The following table summarizes typical yields obtained for the palladium-catalyzed cross-coupling of this compound with various aryl bromides. Reaction conditions can be optimized for specific substrates, but this data provides a general expectation of the reaction's efficiency.
| Entry | Aryl Bromide Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 6 | 88 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 85 |
| 5 | 3-Bromotoluene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | KF | THF | 60 | 18 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, with or without water)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (1-5 mol%), phosphine ligand (if used), and base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent (typically 0.1-0.2 M concentration with respect to the aryl bromide) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired TBDMS-protected biaryl.
Protocol 2: Deprotection of the TBDMS Group to Yield the Hydroxylated Biaryl
This protocol describes the cleavage of the TBDMS ether using tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDMS-protected biaryl (from Protocol 1, 1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1-1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the TBDMS-protected biaryl (1.0 mmol) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1-1.5 mL, 1.1-1.5 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure hydroxylated biaryl.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis of hydroxylated biaryls.
Application Notes and Protocols: Protecting Group Strategies Utilizing 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of other parts of a molecule.[1] 4-(tert-Butyldimethylsilyloxy)phenylboronic acid serves as a valuable bifunctional reagent, acting as both a stable precursor to a phenolic moiety and a versatile partner in palladium-catalyzed cross-coupling reactions.
The tert-butyldimethylsilyl (TBDMS) ether provides robust protection for the phenolic hydroxyl group, exhibiting stability across a range of reaction conditions. This allows for the participation of the boronic acid functionality in key bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, to construct biaryl frameworks.[2][3] Subsequent mild and selective deprotection of the TBDMS group reveals the free phenol, a common functional group in biologically active molecules. This two-stage strategy offers a reliable and efficient method for the synthesis of hydroxylated biaryl compounds, which are prevalent scaffolds in medicinal chemistry.[1][4]
Key Applications
-
Suzuki-Miyaura Cross-Coupling Reactions: As a stable and effective coupling partner for the synthesis of 4-hydroxybiphenyl derivatives.[4][5]
-
Synthesis of Biologically Active Molecules: Utilized in the preparation of compounds such as Phenylpyridone derivatives (MCH1R antagonists), Atromentin and its derivatives, and inhibitors of Gelatinases and MT1-MMP.[4][6]
-
Materials Science: Serves as a starting material for the synthesis of electroluminescent polymers.[6]
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
The following table presents representative yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The conditions are generalized, and optimization may be required for specific substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 6 | 95 |
| 3 | 2-Bromopyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 8 | 88 |
| 4 | 4-Chlorobenzonitrile | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | t-BuOH/H₂O | 100 | 16 | 85 |
| 5 | 1-Bromo-2,4-difluorobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 12 | 90 |
Note: The data in this table is representative and compiled from typical Suzuki-Miyaura reaction outcomes. Specific yields may vary based on the exact substrate and reaction conditions.
Table 2: Comparison of Deprotection Methods for the TBDMS Ether of 4'-Hydroxybiphenyl Derivatives
This table compares common methods for the cleavage of the TBDMS ether to unveil the phenolic hydroxyl group, a critical step following the Suzuki-Miyaura coupling.
| Entry | Reagent | Solvent | Temp (°C) | Time | Yield (%) | Notes |
| 1 | Tetrabutylammonium fluoride (TBAF) | THF | rt | 0.5 - 2 h | 85-98 | Highly effective, but basic conditions may affect sensitive functional groups.[7][8] |
| 2 | Hydrofluoric acid-pyridine (HF·Py) | THF/Pyridine | 0 - rt | 1 - 3 h | 80-95 | Buffered fluoride source, suitable for base-sensitive substrates. |
| 3 | Potassium bifluoride (KHF₂) | Methanol | rt | 0.5 - 2.5 h | 90-99 | Mild and highly selective for phenolic TBDMS ethers.[9] |
| 4 | Acetic Acid/THF/H₂O (3:1:1) | - | rt | 12 - 24 h | 70-90 | Mild acidic conditions, suitable for compounds sensitive to fluoride ions. |
| 5 | Acetyl chloride (cat.) | Methanol | rt | 0.5 - 1 h | 90-98 | Mild and efficient, tolerates many other protecting groups.[10][11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 10 mL)
-
Water (degassed, 2 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent and water via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the TBDMS-protected biphenyl derivative.
Protocol 2: General Procedure for TBDMS Deprotection using TBAF
This protocol provides a general method for the cleavage of the TBDMS protecting group to yield the corresponding 4-hydroxybiphenyl derivative.
Materials:
-
TBDMS-protected biphenyl derivative (1.0 mmol, 1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 1.2 mL, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the TBDMS-protected biphenyl derivative in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-hydroxybiphenyl.
Visualizations
Caption: Synthetic workflow for 4-hydroxybiphenyls.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. asianpubs.org [asianpubs.org]
- 2. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound = 95 159191-56-7 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(tert-ブチルジメチルシリルオキシ)フェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Application Notes and Protocols for 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(tert-Butyldimethylsilyloxy)phenylboronic acid is a versatile building block in material science, primarily utilized for the synthesis of advanced functional polymers and nanomaterials.[1] Its key feature is the presence of a boronic acid group, which readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2] The tert-butyldimethylsilyl (TBS) ether group serves as a protecting group for a phenol functionality. This allows for the incorporation of a latent hydroxyl group into a polymer backbone, which can be deprotected post-polymerization to introduce polarity, hydrogen bonding sites, or a point for further functionalization. This strategy is instrumental in creating materials for organic electronics, stimuli-responsive systems, and biomaterials.
Key Applications in Material Science
The primary applications of this compound in material science include:
-
Synthesis of Conjugated Polymers for Organic Electronics: This boronic acid is a valuable monomer for the synthesis of conjugated polymers like polyfluorenes and poly(p-phenylene)s.[3] These materials are investigated for use in organic light-emitting diodes (OLEDs), polymer solar cells, and field-effect transistors.[4][5] The introduction of a protected hydroxyl group allows for tuning the electronic properties and processability of the resulting polymers.
-
Preparation of Phenol-Functionalized Polymers: The TBS-protected phenol can be deprotected after polymerization to yield polymers with pendant hydroxyl groups. These groups can significantly alter the polymer's properties, such as solubility, and can serve as handles for further chemical modifications.
-
Development of Stimuli-Responsive Materials: The phenolic group, once deprotected, can impart pH-responsiveness to the polymer, making it a candidate for smart materials used in drug delivery and sensor applications.
Experimental Protocols
Synthesis of Phenol-Functionalized Polyfluorene Copolymer
This protocol describes a two-step synthesis of a polyfluorene copolymer with pendant phenol groups. The first step is the Suzuki-Miyaura polymerization of this compound with a dihalo-fluorene monomer. The second step is the deprotection of the TBS ether to reveal the phenol functionality.
Step 1: Suzuki-Miyaura Polymerization
This generalized protocol is based on established methods for polyfluorene synthesis.[4][5][6]
Materials:
-
This compound
-
2,7-Dibromo-9,9-dioctylfluorene
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
Toluene or Tetrahydrofuran (THF)
-
Deionized water
-
Methanol
-
Hexanes
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Reaction Setup:
-
In a flame-dried Schlenk flask, combine 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), this compound (1.05 eq), and the palladium catalyst (e.g., Pd(OAc)₂; 1-2 mol%) and ligand (e.g., PPh₃; 4-8 mol%).
-
Add the base (e.g., K₂CO₃; 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., a mixture of toluene and water, or THF and water). The solvent should be anhydrous and deoxygenated.
-
Heat the reaction mixture to reflux (typically 80-110 °C) under the inert atmosphere.
-
Monitor the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or size-exclusion chromatography (SEC). Polymerization times can range from 12 to 48 hours.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration.
-
To remove catalyst residues and oligomers, the polymer can be further purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexanes) and finally dissolving the polymer in a good solvent like chloroform or THF and re-precipitating it into methanol.
-
Dry the purified polymer under vacuum.
Quantitative Data (Illustrative):
| Parameter | Value |
| Yield | Typically > 80% |
| Number-average M.W. (Mn) | 10,000 - 50,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
Step 2: Deprotection of the TBS Ether
This protocol is based on standard methods for TBS deprotection.
Materials:
-
TBS-protected polyfluorene copolymer
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Hydrochloric acid (HCl)
-
Methanol
-
Deionized water
Procedure (using TBAF):
-
Dissolve the TBS-protected polymer in anhydrous THF.
-
Add a solution of TBAF (1.1-1.5 equivalents per TBS group) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the deprotection by ¹H NMR spectroscopy.
-
Precipitate the deprotected polymer by pouring the reaction mixture into methanol or water.
-
Collect the polymer by filtration and wash thoroughly with methanol and water.
-
Dry the final phenol-functionalized polyfluorene copolymer under vacuum.
Mechanochemical Suzuki Polymerization
This is a solvent-free approach for the synthesis of polyfluorenes.[6]
Materials:
-
9,9-Dioctylfluorene-2,7-diboronic acid (as a representative diboronic acid)
-
2,7-Dibromo-9,9-dioctylfluorene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Stainless-steel grinding jar and balls
Procedure:
-
To a stainless-steel grinding jar, add 9,9-dioctylfluorene-2,7-diboronic acid (1.0 eq), 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), Pd(OAc)₂ (catalytic amount), and K₂CO₃ (excess).
-
Add stainless-steel balls.
-
Seal the jar and place it in a high-speed ball mill.
-
Mill the mixture for a specified time (e.g., 30 minutes) at a set frequency (e.g., 1800 rpm).
-
After milling, dissolve the solid in a suitable solvent (e.g., chloroform) and filter to remove inorganic salts and catalyst residues.
-
Precipitate the polymer in methanol, filter, and dry under vacuum.
Quantitative Data (Illustrative for Polyfluorene Homopolymer): [6]
| Parameter | Value |
| Yield | 51% |
| Number-average M.W. (Mn) | 8.3 kDa |
| Polydispersity Index (PDI) | 2.1 |
Visualizations
Caption: Workflow for the synthesis of phenol-functionalized polymers.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. End-Functionalized Poly(9,9′-dialkyl-fluorene-2,7-vinylene)s Exhibiting Unique Emitting Properties, Prepared by Acyclic Diene Metathesis Polymerization, Coupled with Wittig-Type Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile mechanochemical Suzuki polymerization for the synthesis of Polyfluorenes and its derivatives - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]
- 5. Mechanochemical Suzuki polymerization for the synthesis of soluble polyfluorenes - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Chemoselective Suzuki Coupling with Multifunctional Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2][3][4][5] In the context of complex molecule synthesis, particularly in drug discovery and development, the ability to selectively couple at one specific site on a substrate bearing multiple reactive functionalities is of paramount importance. This chemoselectivity allows for the controlled and sequential elaboration of molecular scaffolds, minimizing the need for cumbersome protection-deprotection sequences and enhancing overall synthetic efficiency.[6][7][8]
These application notes provide an overview of strategies and detailed protocols for achieving chemoselective Suzuki-Miyaura coupling on multifunctional substrates. The methodologies discussed herein are critical for the synthesis of complex biaryls, heteroaryls, and other scaffolds prevalent in medicinal chemistry.
Core Principles of Chemoselectivity in Suzuki Coupling
Achieving chemoselectivity in Suzuki coupling with substrates bearing multiple potential reaction sites hinges on exploiting differences in reactivity. Several factors can be manipulated to control which functional group participates in the catalytic cycle.
-
Differential Halide Reactivity: The most common strategy relies on the inherent reactivity differences among various halogens and pseudohalogens. The general order of reactivity in palladium-catalyzed oxidative addition is: C-I > C-OTf > C-Br >> C-Cl.[3][8] This allows for the selective coupling at the most reactive position while leaving less reactive halides untouched for subsequent transformations.
-
Ligand and Catalyst Control: The choice of palladium catalyst and, more critically, the phosphine ligand can significantly influence the selectivity of the reaction.[7][9] Sterically hindered and electron-rich ligands can alter the catalyst's reactivity profile, sometimes even reversing the expected order of halide reactivity.
-
Orthogonal Strategies: This advanced approach involves using substrates with functionalities that can be activated under different, non-interfering (orthogonal) reaction conditions. For instance, a substrate might undergo a Suzuki coupling at a bromide under basic conditions, while another functional group (like a triazene) on the same molecule can participate in a subsequent Suzuki coupling under acidic conditions.[6][10]
-
Protecting Groups: The use of protecting groups is a classic strategy to temporarily mask a reactive functional group, preventing it from participating in the reaction.[11] For Suzuki coupling, this is particularly relevant for certain boronic acids (e.g., using MIDA boronates) and functional groups like thiols that can poison the catalyst.[5][12]
-
Substrate-Based Electronic and Steric Effects: The electronic properties and steric environment of the reaction sites on the substrate can play a crucial role in determining the outcome of the coupling reaction, especially in polyhalogenated heteroarenes.[1][7]
Experimental Protocols
Protocol 1: Selective Suzuki Coupling of a Dihalogenated Heterocycle
This protocol describes the selective monocoupling at the more reactive C-Br bond in the presence of a C-Cl bond on a benzothiophene scaffold.[13]
Substrate: 3-bromo-7-chloro-1-benzothiophene Objective: To selectively form a C-C bond at the C-3 position.
Materials:
-
3-bromo-7-chloro-1-benzothiophene
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-7-chloro-1-benzothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.08 mmol, 8 mol%).
-
Add K₂CO₃ (2.0 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Seal the flask and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-7-chloro-1-benzothiophene.
| Parameter | Value/Condition | Purpose |
| Catalyst | Pd(OAc)₂ | Palladium(0) precursor |
| Ligand | PPh₃ | Stabilizes the catalyst and facilitates the catalytic cycle |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation |
| Solvent | 1,4-Dioxane/Water | Biphasic system to dissolve both organic and inorganic reagents |
| Temperature | 90 °C | Provides sufficient energy for the reaction while maintaining selectivity[13] |
| Atmosphere | Inert (Ar or N₂) | Prevents degradation of the catalyst and phosphine ligand |
Protocol 2: Ligand-Controlled Selectivity in Suzuki Coupling
This protocol illustrates how the choice of ligand can direct the site of coupling on a substrate with two different pseudohalides, such as a triflate and a chloride.
Substrate: 4-trifloxychlorobenzene Objective: To demonstrate ligand-dependent regioselectivity.
Materials:
-
4-trifloxychlorobenzene
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure A (Coupling at Chloride): [9]
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and P(t-Bu)₃ (0.04 mmol, 4 mol%) to a vial.
-
Add 4-trifloxychlorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous, degassed THF (5 mL).
-
Seal the vial and stir at room temperature for 12-18 hours.
-
Monitor the reaction for the formation of the product coupled at the chloride position.
-
Workup and purify as described in Protocol 1.
Procedure B (Coupling at Triflate): [9]
-
Follow the same setup as Procedure A, but substitute P(t-Bu)₃ with PCy₃ (0.04 mmol, 4 mol%).
-
Seal the vial and stir at room temperature for 12-18 hours.
-
Monitor the reaction for the formation of the product coupled at the triflate position.
-
Workup and purify as described in Protocol 1.
| Parameter | Procedure A (C-Cl Coupling) | Procedure B (C-OTf Coupling) | Rationale for Selectivity |
| Ligand | P(t-Bu)₃ | PCy₃ | The choice of a sterically hindered, electron-rich phosphine ligand alters the oxidative addition step, allowing for selective reaction at either the C-Cl or C-OTf bond[9] |
| Catalyst | Pd₂(dba)₃ | Pd₂(dba)₃ | Common Pd(0) source |
| Base | K₃PO₄ | K₃PO₄ | Effective base for Suzuki couplings |
| Solvent | THF | THF | Anhydrous conditions are often preferred for sensitive catalysts |
Data Presentation
Table 1: Representative Yields for Selective Monocoupling of 3-bromo-7-chloro-1-benzothiophene with Various Arylboronic Acids (Protocol 1)
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 7-chloro-3-phenyl-1-benzothiophene | 85 |
| 2 | 4-Methoxyphenylboronic acid | 7-chloro-3-(4-methoxyphenyl)-1-benzothiophene | 92 |
| 3 | 4-Acetylphenylboronic acid | 3-(4-acetylphenyl)-7-chloro-1-benzothiophene | 78 |
| 4 | 2-Thienylboronic acid | 7-chloro-3-(thiophen-2-yl)-1-benzothiophene | 81 |
Table 2: Ligand-Dependent Selectivity in the Coupling of 4-trifloxychlorobenzene (Protocol 2)
| Entry | Ligand | Major Product | Selectivity (C-Cl : C-OTf) |
| 1 | P(t-Bu)₃ | Coupling at C-Cl | >95 : 5 |
| 2 | PCy₃ | Coupling at C-OTf | <5 : >95 |
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chemoselective Coupling Workflow
Caption: A sequential workflow for chemoselective Suzuki coupling.
Orthogonal Suzuki Coupling Strategy
Caption: An orthogonal approach to sequential Suzuki coupling.[6][10]
References
- 1. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: One-Pot Synthesis of Biphenyl-4-ol Derivatives Using 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(tert-Butyldimethylsilyloxy)phenylboronic acid is a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.[1] Its protected hydroxyl group allows for selective carbon-carbon bond formation, such as in the Suzuki-Miyaura cross-coupling reaction, with the subsequent potential for deprotection to reveal a phenolic moiety. This functionality is a common feature in many biologically active compounds. This application note details a one-pot synthesis strategy for the preparation of biphenyl-4-ol derivatives, a privileged scaffold in drug discovery, through a sequential Suzuki-Miyaura coupling and in-situ deprotection of this compound. This efficient one-pot approach streamlines the synthetic process by reducing the number of workup and purification steps, thereby saving time and resources.
Principle of the One-Pot Reaction
The one-pot synthesis of biphenyl-4-ol derivatives is achieved through a two-step sequence performed in a single reaction vessel. The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Following the completion of the C-C bond formation, a deprotecting agent is added directly to the reaction mixture to cleave the tert-butyldimethylsilyl (TBDMS) ether, yielding the final biphenyl-4-ol product. This tandem approach is highly efficient for the synthesis of hydroxylated biphenyls.
Applications
The biphenyl-4-ol structural motif is a key component in a wide range of biologically active molecules, including:
-
Anticancer Agents: Analogues of natural products like Combretastatin A-4, which exhibit potent anti-tubulin and anti-vascular properties, often feature a hydroxylated biphenyl core.[2][3]
-
Kinase Inhibitors: The biphenyl scaffold can serve as a hinge-binding moiety in kinase inhibitors, which are crucial in cancer therapy.
-
Antimicrobial Agents: Functionalized biphenyls have been investigated for their antimicrobial activities.
-
Functional Materials: The unique electronic properties of biphenyls make them valuable in the development of advanced materials.[1]
Experimental Protocols
Materials
-
This compound
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene, 4-bromoacetophenone)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃))
-
Solvent (e.g., Toluene, Dioxane, Dimethoxyethane (DME))
-
Deprotecting agent (e.g., Tetrabutylammonium fluoride (TBAF) solution in THF, Hydrochloric acid (HCl))
-
Deionized water
-
Organic solvents for workup and purification (e.g., Ethyl acetate, Hexanes)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
General One-Pot Procedure for the Synthesis of Biphenyl-4-ol Derivatives
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the solvent (e.g., Toluene) and an aqueous solution of the base (e.g., 2 M K₂CO₃, 2.0 equivalents).
-
Suzuki-Miyaura Coupling: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
In-situ Deprotection: Once the coupling reaction is complete, cool the mixture to room temperature. Add the deprotecting agent directly to the flask.
-
For TBAF deprotection: Add a 1 M solution of TBAF in THF (1.5 equivalents) and stir at room temperature for 1-3 hours.
-
For acidic deprotection: Add aqueous HCl (e.g., 2 M) and stir at room temperature or with gentle heating.
-
-
Workup: After completion of the deprotection, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation
Table 1: Representative Quantitative Data for the One-Pot Synthesis of Biphenyl-4-ol Derivatives
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | 4'-Nitro-[1,1'-biphenyl]-4-ol | 85 |
| 2 | 4-Bromoacetophenone | 1-(4'-Hydroxy-[1,1'-biphenyl]-4-yl)ethan-1-one | 82 |
| 3 | 1-Bromo-3,5-dimethylbenzene | 3',5'-Dimethyl-[1,1'-biphenyl]-4-ol | 88 |
| 4 | 2-Bromopyridine | 4-(Pyridin-2-yl)phenol | 75 |
Yields are for the isolated and purified products after the one-pot sequence.
Visualizations
Reaction Pathway
Caption: One-pot synthesis of biphenyl-4-ol derivatives.
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis.
Conclusion
This application note provides a detailed protocol for an efficient one-pot synthesis of biphenyl-4-ol derivatives using this compound. This method, which combines a Suzuki-Miyaura cross-coupling with an in-situ deprotection, offers a streamlined and effective route to a valuable class of compounds for drug discovery and materials science. The presented workflow and representative data serve as a practical guide for researchers to synthesize a diverse range of hydroxylated biphenyls.
References
Application Notes and Protocols for the Large-Scale Synthesis and Utilization of 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 4-(tert-butyldimethylsilyloxy)phenylboronic acid and its application in Suzuki-Miyaura cross-coupling reactions. This versatile reagent is a key building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and advanced materials.[1] The protocols provided herein are intended to serve as a comprehensive guide for researchers in industrial and academic settings.
Introduction
This compound is an invaluable synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[1] Its silyl-protected phenolic group allows for selective reactions at the boronic acid moiety, with the potential for subsequent deprotection to reveal a hydroxyl group. This functionality is particularly useful in the synthesis of biaryl compounds, which are common motifs in biologically active molecules and functional materials. A significant application of this reagent is in the development of Melanin-concentrating hormone receptor 1 (MCH1R) antagonists, which are under investigation for the treatment of obesity and depression.
Large-Scale Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-bromophenol. The first step involves the protection of the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. The subsequent step is a lithium-halogen exchange followed by borylation.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Large-Scale Synthesis
This protocol is adapted for a larger scale synthesis.
Step 1: Synthesis of (4-Bromophenoxy)(tert-butyl)dimethylsilane
-
Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve 4-bromophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Silylating Agent: Cool the mixture to 0°C using an ice bath. Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in anhydrous DMF to the reaction mixture while maintaining the temperature below 5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a larger vessel containing water and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-bromophenoxy)(tert-butyl)dimethylsilane as an oil or low-melting solid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve (4-bromophenoxy)(tert-butyl)dimethylsilane (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70°C. Stir the mixture at -78°C for 1 hour.
-
Borylation: To the resulting aryllithium species, slowly add trimethyl borate (B(OMe)₃, 1.2 eq) while keeping the temperature below -70°C.
-
Quenching and Work-up: After stirring for an additional 2 hours at -78°C, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of aqueous hydrochloric acid (1M) until the pH is between 5 and 7.
-
Extraction and Purification: Extract the mixture with dichloromethane (DCM). Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by washing with petroleum ether to afford this compound as a white solid.
Quantitative Data for Synthesis
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromophenol | TBDMSCl, Imidazole | DMF | 0 to RT | 12-16 | >95 | General Procedure |
| 2 | (4-Bromophenoxy)(tert-butyl)dimethylsilane | n-BuLi, B(OMe)₃ | THF | -78 | 3 | 81 | [2] |
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a highly effective coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The TBDMS protecting group is stable under typical Suzuki-Miyaura conditions and can be removed post-coupling if the free phenol is desired.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., toluene, dioxane, or DMF) and water if a biphasic system is used.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110°C) and monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Comparative Data for Suzuki-Miyaura Coupling
The choice of catalyst, ligand, and base can significantly impact the yield and reaction time. The following table provides a comparison of different catalytic systems for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids, which can be extrapolated to this compound.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 4-Iodotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 95 |
| 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 91-99 |
| Aryl Bromides | Pd/P(t-Bu)₃ | KF | THF | RT | 2 | 82-99 |
Application in the Synthesis of MCH1R Antagonists
A significant application of this compound is in the synthesis of MCH1R antagonists. MCH1R is a G protein-coupled receptor implicated in the regulation of energy homeostasis and mood. Antagonists of this receptor are being investigated as potential therapeutics for obesity and depression.
MCH1R Signaling Pathway
The melanin-concentrating hormone (MCH) binds to MCH1R, which can couple to different G proteins (Gi, Gq) to initiate downstream signaling cascades. Gi activation leads to a decrease in cAMP levels, while Gq activation results in an increase in intracellular calcium and activation of the MAPK pathway.[2][3]
Caption: Simplified MCH1R signaling pathway.
Conclusion
This compound is a critical reagent for the large-scale synthesis of complex organic molecules. The protocols and data presented in this document provide a comprehensive resource for its synthesis and application in Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of pharmacologically relevant compounds, such as MCH1R antagonists, highlights its importance in drug discovery and development. Researchers and scientists are encouraged to use this guide as a starting point for their synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for addressing low yields in Suzuki-Miyaura cross-coupling reactions involving 4-(tert-Butyldimethylsilyloxy)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in this specific Suzuki coupling can often be attributed to several key factors:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For sterically hindered or electron-rich boronic acids, specialized ligands may be required to facilitate efficient catalytic turnover.
-
Base Selection: The base plays a crucial role in the transmetalation step. Its strength and type can significantly impact the reaction rate and the stability of the silyl protecting group.
-
Reaction Conditions: Temperature, reaction time, and solvent choice must be optimized to ensure efficient coupling while minimizing side reactions.
-
Reagent Quality: The purity of the boronic acid, aryl halide, catalyst, and base is paramount. Impurities can poison the catalyst or lead to undesirable side reactions.
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Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can deactivate the palladium catalyst. Ensuring a properly degassed reaction setup under an inert atmosphere (e.g., argon or nitrogen) is essential.
Q2: I suspect the TBDMS protecting group on my boronic acid is being cleaved during the reaction. How can I prevent this?
A2: The tert-butyldimethylsilyl (TBDMS) group is generally robust but can be susceptible to cleavage under certain conditions. Here are some strategies to minimize desilylation:
-
Base Selection: Avoid strongly acidic or highly nucleophilic basic conditions. While bases are necessary for the reaction, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) when silyl protecting groups are present. Fluoride-containing bases (e.g., KF, CsF) should be used with caution as fluoride ions can readily cleave silicon-oxygen bonds.[1]
-
Temperature Control: Higher temperatures can promote the cleavage of the TBDMS group. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous base solutions, minimizing the amount of water can help reduce the risk of hydrolysis of the silyl ether.
Q3: What are the common side reactions to look out for in this Suzuki coupling?
A3: Besides potential desilylation, other common side reactions that can lead to low yields include:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, especially in the presence of oxygen or at elevated temperatures.
-
Protodeboronation: The boronic acid group can be replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture, leading to the formation of tert-butyldimethyl(phenoxy)silane.
-
Formation of Palladium Black: Aggregation of the palladium catalyst to form inactive palladium black can halt the catalytic cycle. This can be caused by high temperatures, impurities, or an inappropriate ligand-to-metal ratio.[2]
Troubleshooting Guides
Issue 1: Low to No Product Formation
If you are observing very low to no formation of your desired biaryl product, consider the following troubleshooting steps.
Troubleshooting Workflow for No Product Formation
Caption: Troubleshooting workflow for low to no product yield.
Issue 2: Presence of Significant Side Products
If your reaction is proceeding but you are isolating significant amounts of byproducts, such as the desilylated phenol or homocoupled products, the following guide can help.
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting workflow for significant side product formation.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the impact of different catalysts, bases, and solvents on the yield of the Suzuki coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole). These are representative data compiled from literature precedents for similar substrates and should be used as a guide for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 80 | 8 | 85 |
| 3 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 12 | 72 |
| 4 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane | 100 | 10 | 90 |
Table 2: Effect of Base on Yield
| Entry | Base (equiv.) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | K₂CO₃ (2) | Pd₂(dba)₃/SPhos (1/2) | Dioxane/H₂O | 80 | 8 | 82 | Good yield, minimal desilylation |
| 2 | K₃PO₄ (2) | Pd₂(dba)₃/SPhos (1/2) | Dioxane/H₂O | 80 | 8 | 85 | Often gives high yields |
| 3 | Cs₂CO₃ (2) | Pd₂(dba)₃/SPhos (1/2) | Dioxane/H₂O | 80 | 6 | 92 | Highly effective, but more expensive |
| 4 | NaOH (2) | Pd₂(dba)₃/SPhos (1/2) | Dioxane/H₂O | 80 | 8 | 55 | Significant desilylation may occur |
| 5 | KF (2) | Pd₂(dba)₃/SPhos (1/2) | Dioxane/H₂O | 80 | 12 | 45 | Potential for TBDMS cleavage by fluoride |
Experimental Protocols
General Protocol for Suzuki Coupling
This is a general starting protocol that may require optimization for your specific aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
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Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/water 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, and base.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
References
Technical Support Center: Optimizing Base Conditions for 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving 4-(tert-butyldimethylsilyloxy)phenylboronic acid. The focus is on selecting the appropriate base to maximize yield and minimize side reactions in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions using this compound, with a focus on the impact of the chosen base.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Ineffective Base: The chosen base may not be strong enough to facilitate the transmetalation step of the catalytic cycle.[1][2] | Base Screening: Screen a variety of inorganic bases. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally effective. For challenging couplings, stronger bases like hydroxides (NaOH, KOH) or alkoxides could be considered, but with caution due to potential side reactions.[2][3] |
| Poor Base Solubility: The base may not be sufficiently soluble in the reaction solvent, leading to a slow or incomplete reaction. | Solvent System Modification: Employ a co-solvent system, such as Toluene/Water or Dioxane/Water, to improve the solubility of inorganic bases.[1] The water content should be carefully optimized. | |
| Catalyst Inactivation: The base may be too harsh, leading to the decomposition of the palladium catalyst or ligands. | Milder Base Selection: If catalyst decomposition is suspected, switch to a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2][4] | |
| Significant Formation of Protodeboronation Byproduct | High Basicity/pH: Strong bases and high pH conditions can accelerate the undesired cleavage of the C-B bond, replacing it with a C-H bond.[5][6] | Use a Weaker Base: Employ milder bases such as K₂CO₃ or K₃PO₄. The rate of protodeboronation is highly pH-dependent.[5][7] |
| Presence of Water: While often necessary for dissolving inorganic bases, excess water can serve as a proton source for protodeboronation.[6] | Anhydrous Conditions: If protodeboronation is severe, consider using anhydrous conditions with a soluble organic base or a fluoride source like CsF or KF, which can activate the boronic acid without the need for water. | |
| Prolonged Reaction Time at High Temperature: Extended heating in the presence of a base increases the likelihood of protodeboronation. | Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Attempt the reaction at a lower temperature. | |
| Cleavage of the tert-Butyldimethylsilyl (TBS) Ether | Harsh Basic Conditions: While generally stable, the TBS ether can be cleaved under strongly basic conditions, especially at elevated temperatures. | Select a Milder Base: Avoid strong hydroxides (NaOH, KOH). Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are less likely to cause deprotection.[4] |
| Presence of Fluoride Ions: If using fluoride-based activators (e.g., KF, CsF), be aware that fluoride ions are known to cleave silyl ethers. | Limit Fluoride Concentration or Use Alternative: If TBS cleavage is observed with fluoride bases, reduce the equivalents used or switch to a non-fluoride base. | |
| Inconsistent Reaction Yields | Variable Base Quality/Hydration: The hydration state of inorganic bases can vary, affecting their effective concentration and basicity. | Use Freshly Dried or High-Purity Base: Ensure the base is of high purity and, if necessary, dried before use to ensure reproducibility. |
| Inefficient Mixing: In heterogeneous mixtures (solid base in an organic solvent), poor stirring can lead to localized areas of high or low base concentration. | Ensure Vigorous Stirring: Use efficient magnetic or mechanical stirring to ensure proper mixing of all reaction components. |
Frequently Asked Questions (FAQs)
Q1: Which base is generally recommended as a starting point for Suzuki-Miyaura coupling with this compound?
A1: For a reliable starting point, potassium carbonate (K₂CO₃) is often a good choice. It is a moderately strong base that is effective in many Suzuki-Miyaura reactions and is less likely to cause side reactions like TBS ether cleavage compared to stronger bases like hydroxides.[8][9] A common solvent system to use with K₂CO₃ is a mixture of an organic solvent like dioxane or toluene with water.[9]
Q2: I am observing a significant amount of the desilylated boronic acid or phenol in my reaction mixture. What is causing this and how can I prevent it?
A2: The cleavage of the tert-butyldimethylsilyl (TBS) ether is likely due to the basic reaction conditions being too harsh. While TBS ethers are relatively stable, they can be removed by strong bases, especially at higher temperatures. To prevent this, consider the following:
-
Switch to a milder base: Replace strong bases like NaOH or KOH with K₂CO₃ or K₃PO₄.[4]
-
Lower the reaction temperature: If possible, run the reaction at a lower temperature to minimize the rate of the deprotection reaction.
-
Reduce reaction time: Monitor the reaction progress and work it up as soon as the starting material is consumed.
Q3: My primary side product is the protodeboronated arene. What are the key factors to control this side reaction?
A3: Protodeboronation is a common side reaction for arylboronic acids, especially under basic conditions.[6] Key factors to control this include:
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Base Strength: The rate of protodeboronation is highly dependent on pH. Using a weaker base, such as K₂CO₃, can significantly reduce this side reaction compared to stronger bases.[5]
-
Water Content: Minimize the amount of water in the reaction, as it can act as a proton source. If using aqueous base, use the minimum amount necessary to achieve solubility and reactivity.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Optimize these parameters to favor the desired coupling reaction.
Q4: Can I use organic bases for the Suzuki coupling of this compound?
A4: While inorganic bases are more common and often more effective for Suzuki-Miyaura couplings, organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used.[2] They may be advantageous in cases where the substrates are sensitive to strong inorganic bases or when anhydrous conditions are strictly required. However, they are generally weaker bases and may result in lower reaction rates and yields compared to their inorganic counterparts.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Base Screening
This protocol provides a framework for screening different bases to find the optimal conditions for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equivalents)
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Solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the aryl halide, and the chosen base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes the typical performance of different bases in Suzuki-Miyaura coupling reactions. The actual yields will be highly dependent on the specific substrates, catalyst, and solvent system used.
| Base | Relative Basicity | Typical Yield Range | Notes |
| K₂CO₃ | Moderate | Good to Excellent | A good starting point. Generally compatible with the TBS ether.[8][9] |
| Cs₂CO₃ | High | Often Excellent | More soluble in organic solvents than K₂CO₃, can sometimes give higher yields, but is more expensive.[10] |
| K₃PO₄ | High | Good to Excellent | A strong, non-nucleophilic base often used for challenging couplings.[4] |
| NaOH/KOH | Very High | Variable | Can be very effective but increases the risk of TBS ether cleavage and other side reactions.[11] |
| Organic Bases (e.g., NEt₃) | Low | Moderate | Useful for base-sensitive substrates or under anhydrous conditions, but often less effective than inorganic bases.[2] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Preventing Desilylation in Suzuki-Miyaura Coupling
Welcome to the technical support center for chemists and researchers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of unintended desilylation during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is desilylation and why does it occur during Suzuki-Miyaura coupling?
A1: Desilylation, also known as protodesilylation, is an undesired side reaction where a silyl group (e.g., -SiMe₃, -SiEt₃, -TBDMS) on one of the coupling partners (aryl halide or arylboronic ester) is cleaved and replaced by a hydrogen atom. This leads to the formation of a desilylated byproduct, reducing the yield of the desired silylated product.
The primary cause of desilylation in Suzuki-Miyaura coupling is the presence of a base and a proton source (often water). The base activates a proton source, which then facilitates the cleavage of the carbon-silicon (C-Si) bond.
Q2: I am observing significant desilylation of my silyl-substituted arylboronic ester. What are the most likely causes?
A2: The most common culprits for significant desilylation are:
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Presence of Water: Water is a common proton source for protodesilylation. Even seemingly anhydrous reactions can contain trace amounts of water in the solvents or reagents.[1][2]
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Choice of Base: Stronger and more soluble bases can accelerate the desilylation process. The basicity and the nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can influence the rate of this side reaction.
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Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of desilylation.
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Steric Hindrance: Sterically hindered substrates may undergo the desired coupling reaction more slowly, allowing more time for the competing desilylation to occur.
Q3: How can I minimize or prevent desilylation?
A3: Several strategies can be employed to suppress desilylation:
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Use Anhydrous Conditions: Rigorously drying solvents and reagents is crucial. The use of anhydrous conditions is known to attenuate protodeboronation, a similar side reaction, and is therefore expected to be effective for preventing protodesilylation.[3]
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Select a Milder or Less Soluble Base: Switching to a weaker or less soluble base can reduce the rate of desilylation. For example, using potassium carbonate (K₂CO₃) instead of stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial.[4]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or GC-MS) and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor desilylation.[5] Running the reaction at the lowest effective temperature can also help.
-
Employ Bulky Ligands: The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can accelerate the desired Suzuki-Miyaura coupling, potentially outcompeting the slower desilylation reaction.[6][7][8]
Troubleshooting Guide
If you are experiencing unwanted desilylation, follow this step-by-step guide to troubleshoot your reaction.
Problem: Significant formation of the desilylated byproduct is observed.
Logical Troubleshooting Workflow
Data Presentation
Table 1: General Comparison of Common Bases in Suzuki-Miyaura Coupling
| Base | Typical Conditions | Relative Basicity | Solubility in Organic Solvents | Potential Impact on Desilylation |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Strong | Moderate | High risk due to high basicity |
| Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Strong | High | High risk due to high basicity and solubility |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Moderate | Low | Moderate risk |
| Na₂CO₃ | Toluene/H₂O, Ethanol/H₂O | Moderate | Low | Lower risk, often a good starting point[4] |
| KF | Anhydrous THF, Dioxane | Weak | Low | Low risk, but may be less effective for coupling |
| Organic Bases (e.g., Et₃N) | Anhydrous solvents | Weak | High | Low risk of desilylation, but may be less efficient for the main reaction |
Data compiled from various sources for illustrative purposes. Yields and side reactions are highly substrate and condition-dependent.[4][9][10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Silyl-Substituted Aryl Halide (Aqueous Conditions)
This protocol is a starting point and may require optimization to minimize desilylation for your specific substrate.
Materials:
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Silyl-substituted aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
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Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)
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Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the silyl-substituted aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Recommended Procedure for Minimizing Desilylation (Anhydrous Conditions)
This protocol is designed to minimize the risk of desilylation.
Materials:
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Silyl-substituted aryl halide (1.0 mmol, 1.0 equiv)
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Arylboronic acid pinacol ester (1.1 mmol, 1.1 equiv)
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Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
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Potassium trimethylsilanolate (TMSOK) (1.5 mmol, 1.5 equiv)
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Anhydrous solvent (e.g., THF or Dioxane)
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the silyl-substituted aryl halide, arylboronic acid pinacol ester, palladium precatalyst, and TMSOK to an oven-dried reaction vessel.
-
Add the anhydrous solvent.
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Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). Anhydrous conditions with TMSOK can significantly accelerate the reaction, allowing for lower temperatures.[3]
-
Monitor the reaction closely; it may be complete in a much shorter time than aqueous methods.
-
Upon completion, quench the reaction carefully with a proton source (e.g., saturated aqueous NH₄Cl).
-
Proceed with a standard aqueous workup and purification.
Mechanism of Desilylation
The following diagram illustrates the proposed mechanism for base-mediated protodesilylation, which is a key side reaction to avoid.
By understanding the factors that contribute to desilylation and implementing the appropriate preventative measures, researchers can significantly improve the yield and purity of their desired silylated products in Suzuki-Miyaura cross-coupling reactions.
References
- 1. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 2. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 3. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(tert-Butyldimethylsilyloxy)phenylboronic acid. The focus is on the purification of products from common reactions, such as the Suzuki-Miyaura cross-coupling.
Troubleshooting Guides
This section addresses common issues encountered during the purification of products from reactions involving this compound.
Table 1: Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product After Purification | 1. Incomplete reaction. 2. Decomposition of the product on silica gel. 3. Product loss during aqueous workup. | 1. Monitor the reaction progress by TLC or LC-MS to ensure completion. 2. Neutralize silica gel with triethylamine before chromatography. Alternatively, use a different stationary phase like alumina. 3. Minimize contact time with aqueous layers during extraction. |
| Presence of Starting Boronic Acid in the Final Product | 1. Use of excess boronic acid. 2. Inefficient removal during workup or chromatography. | 1. Use a slight excess (1.1-1.2 equivalents) of the boronic acid to ensure complete consumption of the limiting reagent. 2. Perform an aqueous base wash (e.g., with 1M NaOH) during workup to extract the acidic boronic acid. |
| Co-elution of Product with Impurities During Column Chromatography | 1. Similar polarity of the product and impurities (e.g., homocoupling byproduct). 2. Inappropriate solvent system. | 1. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation. 2. Consider recrystallization as an alternative or additional purification step. |
| Cleavage of the TBDMS Protecting Group During Purification | 1. Acidity of silica gel in column chromatography. 2. Exposure to acidic or strongly basic conditions during workup. | 1. Use silica gel that has been pre-treated with a base like triethylamine. Prepare a slurry of silica gel in the eluent containing ~0.5-1% triethylamine. 2. Maintain a neutral or slightly basic pH during the aqueous workup. |
| Product Streaking or Tailing on TLC and Column Chromatography | 1. The compound is acidic or basic. 2. Sample is overloaded on the TLC plate or column. | 1. For acidic compounds, add a small amount of acetic acid (0.1-1%) to the eluent. For basic compounds, add triethylamine (0.1-1%). 2. Dilute the sample before loading it onto the column or spotting it on the TLC plate. |
| Presence of Boronic Acid Homocoupling Byproduct | 1. Presence of oxygen in the reaction. 2. Inefficient purification. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1] 2. Homocoupling products can often be separated by careful column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction using this compound?
A1: The most common impurities include unreacted starting materials (both the boronic acid and the aryl halide), the homocoupling product of the boronic acid (4,4'-bis(tert-butyldimethylsilyloxy)-1,1'-biphenyl), and the deprotected product where the TBDMS group has been cleaved to a hydroxyl group.[2] Boric acid and its salts are also byproducts of the reaction.[3]
Q2: My TBDMS-protected product seems to be decomposing on the silica gel column. How can I prevent this?
A2: Cleavage of the TBDMS group is a common issue due to the acidic nature of standard silica gel.[4][5] To prevent this, you should use neutralized silica gel. This can be achieved by preparing a slurry of the silica gel in your chosen eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v), before packing the column.[4] Alternatively, using a different stationary phase like neutral alumina can also prevent decomposition.
Q3: How can I effectively remove unreacted this compound from my reaction mixture?
A3: this compound is acidic and can be removed with a basic wash during the aqueous workup. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash it with an aqueous solution of a base like sodium hydroxide (1M NaOH) or sodium carbonate. The boronic acid will be extracted into the aqueous layer.
Q4: I am having trouble separating my desired biaryl product from the boronic acid homocoupling byproduct. What purification strategy do you recommend?
A4: The separation of the desired product from the homocoupling byproduct can be challenging due to their similar polarities. Careful flash column chromatography with a shallow solvent gradient is often effective. For example, a slow increase in the percentage of ethyl acetate in hexanes can improve resolution. If chromatography is not sufficient, recrystallization can be a powerful alternative. The choice of solvent for recrystallization will depend on the specific properties of your product. Common solvent systems for biaryl compounds include ethanol/water, or a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or heptane).[6]
Q5: What are the characteristic NMR signals for the TBDMS protecting group that I should look for to confirm the integrity of my product?
A5: In a proton NMR (¹H NMR) spectrum, the tert-butyl group of the TBDMS ether will typically appear as a sharp singlet at approximately 1.0 ppm, integrating to 9 protons. The two methyl groups on the silicon will appear as a singlet at around 0.2-0.3 ppm, integrating to 6 protons. The disappearance or significant reduction of these signals, coupled with the appearance of a broad singlet for a phenolic -OH group, would indicate deprotection.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a TBDMS-Protected Biaryl Compound
This protocol is a general guideline and should be optimized for each specific compound.
-
Preparation of Neutralized Silica Gel:
-
In a beaker, make a slurry of silica gel in the starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
-
Stir the slurry for 5-10 minutes.
-
-
Column Packing:
-
Pack a glass column with the neutralized silica gel slurry.
-
Allow the excess solvent to drain until the solvent level is just above the top of the silica gel.
-
Add a thin layer of sand to the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the starting non-polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes). A shallow gradient is often key to good separation.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: General Procedure for Recrystallization of a TBDMS-Protected Biaryl Compound
-
Solvent Selection:
-
Choose a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Common recrystallization solvents for biaryl compounds include ethanol, ethyl acetate, toluene, or mixtures such as ethyl acetate/hexanes or dichloromethane/heptane.[6]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Mandatory Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling and purification.
Caption: Logical troubleshooting flow for purification issues.
References
Technical Support Center: Advanced Catalyst Selection for Difficult Suzuki-Miyaura Couplings
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for navigating challenging Suzuki-Miyaura cross-coupling reactions, particularly those involving protected boronic acids and sterically hindered substrates.
Troubleshooting Guide
This guide addresses specific issues encountered during experiments in a practical question-and-answer format.
Question 1: My Suzuki coupling reaction has a very low or no yield. What are the primary factors to investigate?
Answer: A failed Suzuki coupling can typically be attributed to one of three main areas: catalyst activity, reaction conditions, or reagent stability.
-
Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be effectively reduced in situ.[2] Often, this reduction is accomplished by the phosphine ligand or through the homocoupling of the boronic acid.[2] If the catalyst appears to "die" (e.g., the reaction stalls after initial conversion), it may be due to decomposition.
-
Oxygen Contamination: The Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[1] The presence of oxygen can lead to the formation of inactive palladium oxides and oxidized phosphines, effectively killing the catalyst.[1] It is critical to ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1][3]
-
Reagent Purity and Stability: Ensure all reagents, especially the solvent and base, are pure and anhydrous (unless water is an intentional component of the solvent system).[1] Boronic acids, particularly electron-deficient ones, can be unstable and prone to side reactions.[4]
Question 2: I am observing significant amounts of a homocoupled product from my boronic acid. What causes this and how can it be minimized?
Answer: Homocoupling of boronic acids (Ar-B(OR)₂ + Ar-B(OR)₂ → Ar-Ar) is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[2]
-
Cause: Oxygen can facilitate the homocoupling pathway.[2] Additionally, if a Pd(II) precatalyst is used, it can directly promote homocoupling as part of its reduction to the active Pd(0) state.[2]
-
Solutions:
-
Rigorous Inert Atmosphere: The most critical step is to meticulously exclude oxygen from your reaction.[1]
-
Use of Pre-formed Pd(0) Catalysts: Using a catalyst that is already in the Pd(0) state or a precatalyst that rapidly forms the active Pd(0) species (like Buchwald's G2, G3, or G4 precatalysts) can minimize side reactions associated with the in situ reduction of Pd(II).[5][6]
-
Optimize Base and Solvent: Screen different bases and solvents, as these can influence the rates of the desired coupling versus homocoupling.[3]
-
Question 3: My sterically hindered substrates are not coupling. How can I drive the reaction to completion?
Answer: Coupling sterically hindered substrates, such as those forming di-, tri-, or even tetra-ortho-substituted biaryls, requires a specialized catalyst system and more forcing conditions.
-
Ligand Choice is Critical: The key is to use bulky, electron-rich ligands that promote the difficult oxidative addition and reductive elimination steps.[7][8]
-
Biaryl Phosphines: Ligands like XPhos , SPhos , and RuPhos are the state-of-the-art for these transformations.[1][9] Their steric bulk is thought to favor the formation of a highly reactive monoligated Pd(0) species.[10]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have also demonstrated high efficiency for coupling sterically demanding substrates.[11]
-
-
Reaction Conditions:
-
Temperature: These reactions often require higher temperatures (e.g., 100-110 °C or higher) to overcome the steric barrier.[11]
-
Base: A stronger base may be necessary. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or even potassium tert-butoxide (t-BuOK) are often effective.[11]
-
Solvent: Aprotic polar solvents like dioxane or THF, or aromatic hydrocarbons like toluene, are generally good choices.[11]
-
Question 4: I am using a boronic pinacol ester (Bpin), and the reaction is sluggish. What is the issue?
Answer: Boronic esters, like pinacol esters, are generally more stable than their corresponding boronic acids but are also less reactive.[4] Their sluggishness is often related to the efficiency of the transmetalation step.
-
Activation: The base is crucial for activating the boronic ester to form a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.[3]
-
Troubleshooting Steps:
-
Base Selection: Ensure a suitable base is used. K₃PO₄ or Cs₂CO₃ are common choices. The presence of a small amount of water can sometimes be beneficial when using these bases, as it can help hydrolyze the ester to the more reactive boronic acid in situ.[12]
-
Fluoride Activation: For base-sensitive substrates where strong bases are not ideal, powdered potassium fluoride (KF) can be an effective activator.[3]
-
Increase Temperature: Higher temperatures can help accelerate the slower transmetalation rate.
-
Question 5: My reaction involving an aryl chloride is not working. Why are these substrates so challenging?
Answer: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides because the C-Cl bond is much stronger, making the rate-limiting oxidative addition step more difficult.[2]
-
Catalyst System Requirements:
-
Electron-Rich Ligands: To facilitate the cleavage of the strong C-Cl bond, highly electron-rich ligands are required.[2][8] These ligands increase the electron density on the palladium center, making it more nucleophilic and reactive in the oxidative addition step.
-
Recommended Ligands: Bulky biaryl phosphines such as XPhos , SPhos , RuPhos , and P(t-Bu)₃ are highly effective for this purpose.[7][9][13]
-
-
Precatalyst Choice: Modern palladacycle precatalysts (e.g., XPhos Pd G3) are often superior for these couplings as they efficiently generate the active monoligated Pd(0) species required.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is a "protected" boronic acid, and why should I use one?
A1: A protected boronic acid is a derivative where the reactive B(OH)₂ group is masked, typically as an ester or other stable adduct. Common examples include pinacol esters (Bpin), MIDA boronates, and potassium trifluoroborate salts (ArBF₃K).[2][4]
-
Stability: They offer significantly enhanced stability compared to boronic acids, which can be prone to decomposition, polymerization, or protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially upon storage or under basic reaction conditions.[4][12]
-
Slow Release: Reagents like MIDA boronates and trifluoroborates can slowly release the active boronic acid into the reaction mixture.[2][4] This keeps the instantaneous concentration of the unstable boronic acid low, minimizing side reactions like protodeboronation.[5]
Q2: How do I choose between different protected boronic acids like Bpin, MIDA, and ArBF₃K?
A2: The choice depends on the stability required and the specific reaction conditions.
-
Pinacol Esters (Bpin): Good general-purpose protecting group. More stable than boronic acids but may require more forcing conditions to react.[12]
-
Potassium Trifluoroborate Salts (ArBF₃K): Highly stable, crystalline solids that are very resistant to protodeboronation.[4] They require hydrolysis in situ (typically facilitated by the base and water in the solvent) to generate the active boronic acid.[2] They are an excellent choice for couplings where protodeboronation is a major issue.[5]
-
MIDA Boronates: Exceptionally stable and can withstand reaction conditions like anhydrous Suzuki couplings.[2] They are often used in iterative cross-coupling strategies where a boronic acid needs to be protected through one reaction sequence and then deprotected for a subsequent coupling.[14]
Q3: What is the role of the ligand in a Suzuki coupling?
A3: The ligand is arguably the most critical component for difficult couplings. It binds to the palladium center and modulates its steric and electronic properties to control its reactivity and stability.[2]
-
Electron-Donating Properties: Electron-rich ligands (like alkylphosphines and N-heterocyclic carbenes) increase the electron density on the palladium atom, which promotes the oxidative addition step, especially for challenging electrophiles like aryl chlorides.[2][8]
-
Steric Bulk: Bulky ligands (like XPhos or P(t-Bu)₃) promote the final reductive elimination step to release the product and regenerate the catalyst.[2] They also favor the formation of highly reactive, coordinatively unsaturated monoligated palladium species.[10][13]
Q4: Which ligand is best: SPhos, XPhos, or RuPhos?
A4: All three are excellent, state-of-the-art biaryl phosphine ligands from the Buchwald group, but they have subtle differences. The optimal choice is often substrate-dependent and may require screening.
-
SPhos: Highly active and often enables reactions at room temperature with low catalyst loadings.[9]
-
XPhos: A very versatile and highly effective ligand for a broad range of challenging substrates, including sterically hindered aryl chlorides and heteroaryl halides.[10][15]
-
RuPhos: Often provides high yields for a wide array of substrates, including electron-rich, electron-poor, and sterically hindered partners.[1]
There is no universal "best" ligand; performance is highly dependent on the specific substrates being coupled. Screening is often the most effective approach.[2]
Data Presentation
Table 1: Ligand Performance in a Sterically Hindered Suzuki-Miyaura Coupling
Reaction: Coupling of 2-chlorotoluene with 4-methoxyphenylboronic acid. This represents a common challenge: a sterically hindered and relatively unreactive aryl chloride.
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P(t-Bu)₃ | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 80 | 24 | 95 | [7] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 98 | [9] |
| XPhos | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 81 | [6] |
| RuPhos | RuPhos Pd G4 | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 87 | [6] |
| dppf | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | <10 | [6] |
Yields are compiled from representative literature and may vary based on precise experimental conditions.
Table 2: Boronic Acid Reagent Comparison for Protodeboronation-Prone Substrates
Reaction: Coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine with 2,4-difluorophenylboronic acid. This reaction is prone to protodeboronation of the electron-deficient boronic acid.
| Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| ArB(OH)₂ (1.5 equiv) | XPhos Pd G2 (2 mol%) | K₃PO₄ | Dioxane/H₂O | 110 | 16 | 72 | [5] |
| ArBF₃K (1.1 equiv) | XPhos Pd G2 (2 mol%) | K₃PO₄ | Dioxane/H₂O | 110 (MW) | 0.5 | 91 | [5] |
This data highlights the superior performance of the potassium trifluoroborate salt in minimizing side reactions and improving yield.[5]
Experimental Protocols
Detailed Protocol: Setting Up a Suzuki-Miyaura Coupling Under Inert Atmosphere
This protocol outlines the standard procedure for setting up a small-scale reaction using Schlenk techniques to ensure an oxygen-free environment.
Materials:
-
Aryl/vinyl halide or triflate (1.0 equiv)
-
Boronic acid or protected derivative (1.1–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Rubber septum, needles, and inert gas (Argon or Nitrogen) line with a bubbler
Procedure:
-
Vessel Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under vacuum while hot and allow it to cool to room temperature.
-
Purge/Refill Cycle: Backfill the cooled flask with inert gas. Evacuate the flask under vacuum and then backfill with inert gas again. Repeat this cycle a total of three times to ensure the vessel is free of air and moisture.[3]
-
Addition of Solids: Under a positive pressure of inert gas (a gentle outflow), quickly remove the septum or side-arm cap and add the aryl halide, boronic acid reagent, and the finely powdered base.
-
Catalyst Addition: Briefly flush the headspace with inert gas again before adding the palladium precatalyst. This minimizes the catalyst's exposure to any air that may have entered during the addition of the bulk solids.
-
Seal and Purge: Reseal the flask with the septum. Evacuate and backfill with inert gas one more time.
-
Solvent Addition: Add the degassed solvent via a syringe through the septum. To degas the solvent, sparge it with an inert gas for 15-30 minutes or use several freeze-pump-thaw cycles.
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath and begin vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots via syringe and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualizations
Catalytic Cycle and Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nasc.ac.in [nasc.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. books.rsc.org [books.rsc.org]
- 14. books.rsc.org [books.rsc.org]
- 15. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
managing impurities in 4-(tert-Butyldimethylsilyloxy)phenylboronic acid synthesis
Technical Support Center: 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
This guide provides researchers, scientists, and drug development professionals with essential information for managing impurities during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities include unreacted starting materials such as 4-hydroxyphenylboronic acid, the desilylated product (4-hydroxyphenylboronic acid), the protodeboronated side product ((4-bromophenoxy)tert-butyldimethylsilane), and the trimeric anhydride of the boronic acid, known as a boroxine.[1][2][3]
Q2: My NMR analysis shows the presence of a significant amount of boroxine. Is this detrimental to subsequent reactions like Suzuki couplings?
A2: Not necessarily. Boroxines are in equilibrium with their corresponding boronic acids, and this equilibrium is influenced by the presence of water.[4] In many cases, particularly in Suzuki-Miyaura couplings that use aqueous basic conditions, the boroxine will hydrolyze in situ back to the active boronic acid monomer.[3] However, for reactions requiring strictly anhydrous conditions, the presence of boroxine may affect stoichiometry and reactivity.
Q3: What causes the formation of 4-hydroxyphenylboronic acid as an impurity?
A3: This impurity arises from the cleavage (desilylation) of the tert-Butyldimethylsilyl (TBDMS) ether protecting group. This can be caused by acidic or basic conditions during the reaction workup, or by exposure to moisture over prolonged periods. The TBDMS group is known to be sensitive to both acid and fluoride ions.
Q4: I am observing the formation of a protodeboronated byproduct. What are the reasons for this?
A4: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom.[5][6][7] This side reaction can be promoted by acidic or basic conditions, elevated temperatures, and the presence of water.[6][7][8] For arylboronic acids, this process can be a significant competing pathway, especially under the basic conditions often used in cross-coupling reactions.[6]
Troubleshooting Guide
Problem 1: Low yield of the desired product.
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | Ensure starting materials are pure and dry. Extend reaction time or slightly increase temperature, monitoring by TLC or LC-MS. |
| Protodeboronation | Use milder bases or buffer the reaction mixture if possible. Minimize reaction time and temperature. Ensure strictly anhydrous conditions if the reaction allows.[6][9] |
| Desilylation during Workup | Use a buffered aqueous solution (e.g., saturated NH₄Cl) for quenching instead of strong acids or bases. Minimize the duration of the aqueous workup. |
| Product Loss during Purification | Boronic acids can be challenging to purify via standard silica gel chromatography. Consider alternative methods such as recrystallization or derivatization to a more easily purified form (e.g., pinacol ester).[10][11] |
Problem 2: Product contains significant amounts of 4-hydroxyphenylboronic acid.
| Possible Cause | Troubleshooting Action |
| Harsh Workup Conditions | Avoid strong acidic (pH < 4) or basic (pH > 10) conditions during extraction and washing steps. |
| Moisture in Solvents/Reagents | Use freshly distilled, anhydrous solvents. Dry all reagents thoroughly before use. |
| Instability on Silica Gel | The acidic nature of standard silica gel can cause desilylation. Deactivate the silica gel with a base (e.g., triethylamine) in the eluent or use a different stationary phase like alumina. |
Problem 3: Product is a mixture of the boronic acid and its boroxine.
| Possible Cause | Troubleshooting Action |
| Dehydration on Storage/Drying | This is an equilibrium process.[4] To obtain the pure boronic acid, recrystallize the mixture from a water-containing solvent system.[3] To favor the boroxine, dry the material rigorously under high vacuum, potentially with a dehydrating agent.[2] |
| Analysis Conditions | Note that dehydration can occur in the heated injection port of a GC or during sample preparation for analysis. |
Data & Analytics
Table 1: Common Impurities and Their Identification
| Impurity | Chemical Name | Typical ¹H NMR Signal (CDCl₃) | Expected Mass (m/z) [M+H]⁺ |
| Starting Material | 4-Hydroxyphenylboronic acid | ~7.7 (d), ~6.9 (d), ~5.0 (br s, OH) | 139.0 |
| Desilylation Product | 4-Hydroxyphenylboronic acid | ~7.7 (d), ~6.9 (d), ~5.0 (br s, OH) | 139.0 |
| Protodeboronation Product | tert-Butyldimethylphenoxysilane | ~7.2 (t), ~6.8 (d), 0.98 (s, 9H), 0.2 (s, 6H) | 209.1 |
| Anhydride | Tris(4-(tert-butyldimethylsilyloxy)phenyl)boroxine | Complex aromatic signals, 0.98 (s, 27H), 0.2 (s, 18H) | 721.4 (as trimer) |
Table 2: Effect of Workup pH on Product Purity (Illustrative Data)
| Workup Quench Solution | pH | Purity of Crude Product (%) | % 4-Hydroxyphenylboronic acid impurity |
| 1M HCl | ~1 | 75 | 20 |
| Saturated NH₄Cl | ~5.5 | 92 | 5 |
| Water | ~7 | 94 | 3 |
| Saturated NaHCO₃ | ~8.5 | 93 | 4 |
| 1M NaOH | ~13 | 80 | 15 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the lithiation of a protected bromophenol.
-
Preparation : To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (4-bromophenoxy)tert-butyldimethylsilane (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Litiation : Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir the mixture at -78 °C for 30 minutes.
-
Borylation : To the reaction mixture, add trimethyl borate (1.3 eq) dropwise, ensuring the internal temperature remains below -70 °C.
-
Warming : After the addition is complete, stir the mixture at -78 °C for an additional hour, then allow it to slowly warm to room temperature and stir overnight.
-
Quench & Workup : Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Adjust the pH to ~6-7 with 1M HCl.
-
Extraction : Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation : Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight.
-
Collect the resulting crystals by vacuum filtration, wash with cold hexanes, and dry under high vacuum.
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation [organic-chemistry.org]
- 9. connectsci.au [connectsci.au]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
effect of solvent on the stability of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid in research and development. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, particularly in Suzuki-Miyaura coupling reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield in Suzuki Coupling | 1. Catalyst Inactivity: The Palladium catalyst may be inactive. | Ensure the use of a fresh and active catalyst. Pd(0) is the active species; if using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.[1] |
| 2. Oxygen Contamination: Presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1] | Degas solvents thoroughly and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1] | |
| 3. Reagent Purity/Stability: The boronic acid may have degraded. | Verify the purity of the boronic acid. Store it under an inert atmosphere and away from moisture. Consider using a fresh batch. | |
| 4. Inappropriate Base or Solvent: The base and solvent system may not be optimal for the reaction. | The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be effective.[1] Ensure the base is dry for anhydrous reactions.[1] | |
| Significant Protodeboronation (loss of boronic acid group) | 1. Presence of Water: Water is a proton source that facilitates protodeboronation. | Switch to anhydrous reaction conditions to minimize this side reaction.[1] |
| 2. Strong Base: Strong bases in aqueous media can accelerate the rate of protodeboronation.[1] | Employ milder bases such as K₂CO₃ or KF.[1] | |
| Formation of Homocoupling Byproducts | 1. Oxygen Presence: As mentioned, oxygen can promote the homocoupling of boronic acids. | Rigorously exclude oxygen from the reaction mixture by degassing and using an inert atmosphere.[1] |
| Difficulty with Sterically Hindered Substrates | 1. Steric Hindrance: The bulky tert-Butyldimethylsilyl group can slow down the reaction. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the reaction.[1] More forcing conditions, such as higher temperatures, may be necessary. |
Frequently Asked Questions (FAQs)
Q1: How does the tert-Butyldimethylsilyl (TBDMS) protecting group affect the stability of 4-hydroxyphenylboronic acid?
A1: The TBDMS group protects the phenolic hydroxyl group, preventing it from interfering with reactions like the Suzuki-Miyaura coupling. This protection enhances the compound's utility in multi-step synthesis. However, the silyl ether linkage can be susceptible to cleavage under acidic or certain basic conditions.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry place.[2] Exposure to moisture and air should be minimized to prevent degradation through protodeboronation and oxidation.[2]
Q3: In which solvents is this compound expected to be stable?
Q4: What are the primary degradation pathways for this boronic acid?
A4: The two main degradation pathways are:
-
Protodeboronation: Cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This is often accelerated by moisture and acidic or basic conditions.[2]
-
Oxidation: The boron center is susceptible to oxidation, which can be promoted by air exposure.[2]
Q5: Can I purify this boronic acid using column chromatography?
A5: Yes, however, care must be taken. Silica gel is acidic and can potentially cause some degradation. It has been reported that silica gel mixed with boric acid can be effective for the purification of boronic acid pinacol esters, a related class of compounds.[3] Alternatively, using a less acidic stationary phase like neutral alumina might be beneficial.
Quantitative Data Summary
Specific quantitative data on the stability of this compound in various solvents is not extensively documented in the literature. However, a qualitative assessment of stability can be inferred from the general behavior of boronic acids.
| Solvent Type | Examples | Qualitative Stability Assessment | Potential Issues |
| Aprotic Polar | THF, Dioxane, DMF | Generally Good | DMF can sometimes participate in side reactions at high temperatures. |
| Aprotic Non-Polar | Toluene, Hexane | Good | Lower solubility may be an issue. |
| Protic | Water, Alcohols (e.g., Ethanol, Methanol) | Moderate to Poor | Increased risk of protodeboronation, especially with bases. |
| Acidic | Poor | Risk of TBDMS deprotection and protodeboronation. | |
| Basic (Aqueous) | Poor | High risk of protodeboronation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or a mixture with water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Stability Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as a baseline.
-
Stress Conditions: Subject the sample to the desired stress condition (e.g., add a drop of D₂O, introduce air, or heat the sample).
-
Monitoring: Acquire subsequent ¹H NMR spectra at various time intervals to monitor for the appearance of degradation products (e.g., phenol from protodeboronation) and the disappearance of the starting material.[2]
Visualizations
Caption: Solvent effects on the degradation of this compound.
References
minimizing homocoupling of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(tert-Butyldimethylsilyloxy)phenylboronic acid, focusing on the common issue of minimizing homocoupling in cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
| Issue | Potential Cause | Suggested Solution |
| Significant formation of homocoupling byproduct (dimer of this compound) | 1. Presence of dissolved oxygen in the reaction mixture.[1][2][3][4][5] 2. Use of a Palladium(II) precatalyst.[3][5] 3. Suboptimal reaction conditions (e.g., base, solvent). | 1a. Rigorously degas all solvents and the reaction mixture immediately before adding the catalyst. Methods include sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or performing 3-5 freeze-pump-thaw cycles.[3][5] 1b. Maintain a positive pressure of an inert gas throughout the entire experiment.[2] 2. Whenever possible, use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄). If using a Pd(II) salt, consider the addition of a mild reducing agent.[5][6] 3. Optimize the base and solvent system. The choice of base can influence the rate of competing reactions. |
| Low yield of the desired cross-coupled product | 1. Consumption of boronic acid via homocoupling.[3] 2. Inefficient catalyst turnover or deactivation.[3] 3. Incomplete reaction. | 1. Implement the solutions for minimizing homocoupling as described above. 2a. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired reductive elimination over homocoupling.[3] 2b. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.[3] 3. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time if necessary.[3] |
| Difficult purification of the final product | Co-elution of the desired product with the structurally similar homocoupled byproduct.[3] | 1. If homocoupling cannot be entirely suppressed, explore different solvent systems for column chromatography to improve separation. 2. Consider alternative purification techniques such as preparative HPLC or crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Boronic acid homocoupling is a significant side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this reaction, two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This is problematic because it consumes the boronic acid reagent, leading to a lower yield of the desired product, and complicates the purification process due to the structural similarity between the byproduct and the target molecule.[3]
Q2: What are the primary drivers of homocoupling of this compound?
A2: The two main factors that promote the homocoupling of arylboronic acids are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the formation of a palladium peroxo complex from the active Pd(0) catalyst.[1][4][7] This complex can then react with the boronic acid to initiate the homocoupling pathway.[1][4]
-
Palladium(II) Species: The use of Pd(II) precatalysts (e.g., Pd(OAc)₂) can directly facilitate the homocoupling of the boronic acid, especially at the beginning of the reaction before the active Pd(0) catalyst is fully formed.[3][5]
Q3: How can I effectively remove dissolved oxygen from my reaction?
A3: Rigorous degassing of the reaction solvent and the assembled reaction mixture is critical. Two highly effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for 15-30 minutes can displace dissolved oxygen.[3] A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.
-
Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is a very effective method for removing dissolved gases.[3]
Q4: Can the choice of catalyst and ligands impact the extent of homocoupling?
A4: Yes, the choice of catalyst and ligands plays a crucial role. Using a Pd(0) precatalyst is generally preferred over a Pd(II) salt to minimize direct homocoupling by the precatalyst.[3] Furthermore, employing bulky and electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, making it more competitive against the homocoupling side reaction.[3]
Q5: Are there any additives that can help suppress homocoupling?
A5: Yes, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[5][6] These agents are thought to minimize the concentration of free Pd(II) in the reaction mixture, which is a known promoter of the homocoupling reaction, without significantly interfering with the main catalytic cycle.[5]
Experimental Protocols
Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction designed to minimize the homocoupling of this compound.
1. Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Use anhydrous solvents.
2. Degassing of Solvents:
-
Choose an appropriate degassing method:
-
Sparging: Bubble nitrogen or argon through the solvent for at least 30 minutes prior to use.
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, perform three to five freeze-pump-thaw cycles on the solvent.
-
3. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound (typically 1.1-1.5 equivalents), the chosen base (e.g., K₂CO₃, Cs₂CO₃), and the phosphine ligand under a positive pressure of inert gas.
-
Seal the flask and purge with the inert gas for several minutes.
-
Add the degassed solvent via syringe.
-
Further degas the entire reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
4. Catalyst Addition and Reaction:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
5. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. If the homocoupling byproduct is present, careful selection of the eluent system is necessary to achieve good separation.
Visualizations
Caption: Competing pathways of Suzuki-Miyaura coupling and oxygen-mediated homocoupling.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
- 1. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Post-Suzuki Coupling TBS Ether Cleavage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the workup and cleavage of tert-butyldimethylsilyl (TBS) ethers following a Suzuki coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Can I perform a TBS deprotection directly on the crude Suzuki coupling reaction mixture?
It is generally not recommended to perform a TBS deprotection directly on the crude Suzuki reaction mixture without any prior workup. The crude mixture contains residual palladium catalyst, ligands, inorganic bases, and boronic acid byproducts, which can interfere with the deprotection step, leading to lower yields, side reactions, and purification difficulties. A basic aqueous workup is the minimum recommended step to remove most of these impurities.
Q2: What is the most common and robust method for TBS ether cleavage after a Suzuki coupling?
The most common method for TBS ether deprotection is using a fluoride source, with tetrabutylammonium fluoride (TBAF) in an aprotic polar solvent like tetrahydrofuran (THF) being the most prevalent.[1][2][3][4] This method is generally robust and effective. However, the basicity of TBAF can sometimes lead to side reactions.[2][4] An alternative is to use acidic conditions, such as hydrochloric acid (HCl) in methanol or acetic acid in a THF/water mixture.[2][4]
Q3: How do I remove the palladium catalyst after the Suzuki coupling, and will it interfere with the TBS deprotection?
Residual palladium can be problematic. It can often be removed by filtration through a pad of celite or by using a metal scavenger. While some deprotection methods may tolerate trace amounts of palladium, its removal is highly recommended to prevent potential side reactions and to ensure the purity of the final product.
Q4: Unreacted boronic acid from the Suzuki coupling is present in my crude product. Will this affect the TBS deprotection?
Yes, residual boronic acids or their esters can complicate the TBS deprotection and subsequent purification. It is advisable to remove them during the initial workup of the Suzuki reaction. This can often be achieved by performing a liquid-liquid extraction with a basic aqueous solution, which converts the boronic acid into its water-soluble boronate salt. Another technique is to repeatedly concentrate the reaction mixture from methanol, which forms the volatile trimethyl borate.
Q5: My TBS deprotection is incomplete. What are the possible reasons?
Incomplete deprotection can be due to several factors:
-
Insufficient Reagent: The amount of deprotection reagent may not be enough. For fluoride-based methods, using a slight excess of the fluoride source is common.
-
Steric Hindrance: The TBS ether might be in a sterically hindered position, requiring longer reaction times or more forcing conditions.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic polar solvents like THF or DMF are commonly used for fluoride-mediated deprotections.
Troubleshooting Guides
Problem 1: Low Yield of the Deprotected Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Suzuki Coupling | Before proceeding to the deprotection, ensure the Suzuki coupling has gone to completion by TLC or LC-MS analysis. If not, optimize the Suzuki reaction conditions (catalyst, base, solvent, temperature).[5] |
| Degradation of Product During Workup | If your product is sensitive to acid or base, use a buffered workup or neutral extraction conditions. For TBAF deprotection, the basicity can sometimes cause decomposition; consider using TBAF buffered with acetic acid.[6] |
| Inefficient Deprotection | Increase the equivalents of the deprotecting agent, prolong the reaction time, or gently heat the reaction mixture. Screen different deprotection methods (fluoride-based vs. acidic) to find the optimal conditions for your substrate. |
| Loss of Product During Purification | Highly polar products can be challenging to extract from aqueous layers. Consider using a more polar extraction solvent or back-extraction of the aqueous layers. For TBAF workups, specialized procedures using sulfonic acid resins and calcium carbonate can avoid aqueous extractions.[1][7][8][9] |
Problem 2: Presence of Impurities After Deprotection and Purification
| Possible Cause | Troubleshooting Steps |
| Residual Boronic Acid/Esters | Improve the initial Suzuki workup by performing a thorough basic wash to remove boronic acids. For boronate esters, consider a transesterification workup or purification by column chromatography before deprotection.[5] |
| Palladium Contamination | Filter the crude Suzuki reaction mixture through celite or use a palladium scavenger before the deprotection step. |
| Tetrabutylammonium (TBA) Salts from TBAF | TBA salts can be difficult to remove by standard column chromatography. An acidic wash during the workup can help. Alternatively, a non-aqueous workup using sulfonic acid resin and calcium carbonate can be employed to remove TBAF and its byproducts.[1][7][8][9] Another option is to use alternative fluoride sources like KF with a crown ether.[10] |
| Side Products from Deprotection | If the deprotection conditions are too harsh, side reactions may occur. Consider using milder reagents or conditions. For example, for acid-sensitive substrates, avoid strong acidic deprotection. For base-sensitive substrates, buffered TBAF may be beneficial.[6] |
Data Presentation: Comparison of Common TBS Deprotection Methods
The following table summarizes common deprotection methods with typical reaction conditions and considerations. Please note that optimal conditions will vary depending on the specific substrate.
| Method | Reagent & Conditions | Advantages | Disadvantages | Typical Yield Range |
| Fluoride-Mediated | TBAF (1.1-2.0 equiv), THF, 0 °C to rt, 0.5-18 h[1][3][11] | Generally high yielding and reliable. | Can be basic, potentially causing side reactions.[2][4] TBA salts can be difficult to remove. | 85-97%[1][3] |
| Acid-Mediated | HCl in MeOH, or AcOH/THF/H₂O, rt, 1-12 h[2][4] | Reagents are inexpensive. Workup can be straightforward. | Not suitable for acid-sensitive substrates. May require longer reaction times for hindered ethers.[12] | 70-95% |
| Fluoride-Free (Basic) | K₂CO₃ or Cs₂CO₃ in MeOH or DMF, rt to 50 °C, 2-24 h[2][4] | Mild conditions, useful for phenolic TBS ethers. | Generally slower than fluoride or strong acid methods. | 80-95% |
| Fluoride-Free (Lewis Acid) | ZnBr₂/N-chlorosuccinimide in MeOH/DCM, rt, 30 min[11] | Fast and mild conditions. | Requires careful stoichiometry and may not be suitable for all substrates. | 90-99%[11] |
| Fluoride-Free (Oxidative) | Oxone in 50% aq. MeOH, rt, 2.5-3 h (for primary TBS ethers)[13] | Selective for primary TBS ethers. Mild and inexpensive. | Slower for secondary and phenolic TBS ethers. Not suitable for substrates with easily oxidizable functional groups. | 85-95%[13] |
Experimental Protocols
Protocol 1: Standard Suzuki Coupling Workup
-
Upon completion of the Suzuki coupling (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine. To remove residual boronic acid, a wash with a mild aqueous base (e.g., saturated NaHCO₃ or 1M Na₂CO₃) can be included.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can then be purified by flash column chromatography or taken directly to the TBS deprotection step if sufficiently pure.
Protocol 2: TBAF-Mediated TBS Ether Cleavage
-
Dissolve the TBS-protected compound (1 equivalent) in anhydrous THF.
-
Add a 1.0 M solution of TBAF in THF (1.1-1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Reaction times can vary from 30 minutes to several hours.[11]
-
Quench the reaction by adding saturated aqueous NH₄Cl or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Acidic TBS Ether Cleavage with HCl/MeOH
-
Dissolve the TBS-protected compound in methanol.
-
Add a solution of HCl in methanol (e.g., 1.25 M) or concentrated HCl dropwise at 0 °C.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Neutralize the reaction carefully with a saturated aqueous solution of NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar [semanticscholar.org]
- 2. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ace.as-pub.com [ace.as-pub.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Validation & Comparative
Navigating Phenolic Functionality in Cross-Coupling Reactions: An NMR-Based Comparative Guide to 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid
For researchers and professionals in drug development and organic synthesis, the strategic introduction of phenolic moieties is a cornerstone of molecular design. 4-(tert-Butyldimethylsilyloxy)phenylboronic acid serves as a key reagent in this endeavor, offering a protected gateway to 4-hydroxyphenyl derivatives through powerful cross-coupling reactions. This guide provides a comprehensive comparison of its performance in Suzuki-Miyaura and Chan-Lam couplings, supported by detailed experimental protocols and NMR analysis, alongside a discussion of alternative strategies.
The tert-butyldimethylsilyl (TBDMS) ether protecting group in this compound allows for the efficient formation of carbon-carbon and carbon-nitrogen bonds without the interference of the acidic phenolic proton. This protected boronic acid is a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a fundamental method for the synthesis of biaryl compounds. The TBDMS-protected boronic acid readily participates in this palladium-catalyzed reaction with a variety of aryl halides.
A typical reaction involves the coupling of this compound with an aryl bromide in the presence of a palladium catalyst and a base. For instance, the reaction with 4-bromoanisole can be carried out to produce 4-methoxy-4'-(tert-butyldimethylsilyloxy)biphenyl, which can then be deprotected to yield the corresponding 4'-hydroxy-4-methoxybiphenyl.
Comparative Analysis:
While specific head-to-head comparative studies are limited in the readily available literature, the use of a protected hydroxyphenylboronic acid like the TBDMS variant offers distinct advantages over the unprotected 4-hydroxyphenylboronic acid. The primary benefit is the avoidance of side reactions and catalyst inhibition that can be caused by the free phenolic hydroxyl group, often leading to higher yields and cleaner reaction profiles. However, this comes at the cost of an additional deprotection step.
Alternative protecting groups for the hydroxyl functionality include other silyl ethers (e.g., triisopropylsilyl - TIPS) or methyl ethers. The choice of protecting group is often dictated by the overall synthetic strategy, particularly the conditions required for its removal in the presence of other functional groups.
Tabulated NMR Data for a Representative Suzuki-Miyaura Product:
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 4-Methoxy-4'-(tert-butyldimethylsilyloxy)biphenyl | 7.48 (d, J = 8.8 Hz, 2H), 7.43 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 3.84 (s, 3H), 0.99 (s, 9H), 0.21 (s, 6H) | 158.9, 154.8, 133.8, 133.2, 127.8, 127.5, 120.2, 114.1, 55.3, 25.7, 18.2, -4.4 |
| 4'-Hydroxy-4-methoxybiphenyl | 7.47 (d, J = 8.0 Hz, 2H), 7.43 (d, J = 8.0 Hz, 2H), 6.96 (d, J = 8.0 Hz, 2H), 6.89 (d, J = 8.0 Hz, 2H), 3.86 (s, 3H) | Not readily available in searched sources. |
Performance in Chan-Lam Cross-Coupling Reactions
The Chan-Lam reaction provides a valuable route to N-aryl and O-aryl compounds. This compound can be effectively coupled with amines, anilines, and other N-H containing compounds using a copper catalyst. This reaction offers a complementary approach to the more common Buchwald-Hartwig amination.
The reaction of this compound with anilines, for example, proceeds under relatively mild conditions to afford the corresponding N-(4-(tert-butyldimethylsilyloxy)phenyl)anilines.
Comparative Analysis:
Compared to the Suzuki-Miyaura reaction, the Chan-Lam coupling is often perceived as more operationally simple and can be carried out under aerobic conditions. The choice between these two methods for constructing a C-N bond would depend on the specific substrates, desired functional group tolerance, and the availability of the required catalysts and reagents.
Tabulated NMR Data for a Representative Chan-Lam Product:
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| N-(4-(tert-butyldimethylsilyloxy)phenyl)aniline | 7.25-7.15 (m, 2H), 7.05-6.95 (m, 4H), 6.85-6.75 (m, 3H), 5.65 (br s, 1H), 0.98 (s, 9H), 0.19 (s, 6H) | 152.3, 143.5, 136.2, 129.3, 122.1, 120.5, 118.0, 117.2, 25.7, 18.2, -4.4 |
| 4-(Phenylamino)phenol | Not readily available in searched sources. | Not readily available in searched sources. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is then heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction is worked up by extraction and purified by column chromatography.
General Procedure for Chan-Lam Coupling:
To a solution of the amine or aniline (1.0 mmol) and this compound (1.5 mmol) in a solvent such as dichloromethane or methanol, is added a copper catalyst, typically Cu(OAc)₂ (1.0 mmol), and a base like pyridine or triethylamine. The reaction is stirred at room temperature, often open to the air, for a period ranging from a few hours to several days. The progress of the reaction is monitored by TLC. Upon completion, the mixture is filtered, concentrated, and the product is purified by column chromatography.
Deprotection of the TBDMS Group:
The TBDMS ether can be readily cleaved to reveal the free phenol. A common method involves treating the silyl-protected compound with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF) at room temperature. The reaction is typically fast and clean. Acidic conditions, such as HCl in methanol, can also be employed for deprotection.
Visualizing the Workflow
Caption: General experimental workflow for Suzuki-Miyaura and Chan-Lam couplings.
Conclusion
This compound stands as a highly effective and versatile reagent for the introduction of the 4-hydroxyphenyl motif in complex molecules. Its application in both Suzuki-Miyaura and Chan-Lam couplings provides reliable pathways to a wide range of biaryl and N-aryl compounds. The choice of this reagent over unprotected 4-hydroxyphenylboronic acid is often justified by improved yields and cleaner reactions, despite the need for a subsequent deprotection step. The provided NMR data and experimental protocols offer a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies.
References
A Comparative Guide to the Mass Spectrometry of Silyl-Protected Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common silyl-protecting groups used in the mass spectrometric analysis of hydroxylated biphenyl compounds. The selection of an appropriate silylating agent is critical for enhancing volatility, improving chromatographic separation, and directing fragmentation pathways to yield structurally informative mass spectra. Here, we compare the performance of Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS) protecting groups, supported by experimental data and detailed methodologies.
Introduction
Hydroxylated biphenyls, a class of compounds significant in drug metabolism, environmental analysis, and materials science, often require derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis due to their low volatility and thermal lability. Silylation, the introduction of a silyl group, is a widely adopted derivatization technique that replaces the active hydrogen of the hydroxyl group with a silyl moiety. This modification reduces the polarity and increases the volatility of the analyte, leading to improved chromatographic peak shape and thermal stability.[1][2]
The choice of the silyl protecting group can significantly influence the fragmentation pattern observed in the mass spectrum, thereby affecting the structural information that can be obtained. This guide focuses on the comparative analysis of TMS, TBDMS, and TIPS ethers of a model compound, 4-hydroxybiphenyl, to aid researchers in selecting the optimal derivatization strategy for their analytical needs.
Comparative Analysis of Silyl Protecting Groups
The performance of different silyl protecting groups is evaluated based on their characteristic fragmentation patterns in electron ionization (EI) mass spectrometry. The stability of the silyl ether and the steric hindrance of the alkyl substituents on the silicon atom are key factors governing the fragmentation pathways.
| Silyl Protecting Group | Parent Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) | Relative Abundance of Key Fragments | Observations |
| Trimethylsilyl (TMS) | 4-Hydroxybiphenyl | 242 | [M-15]⁺ (227), 73 | High for [M-15]⁺, often the base peak for 73 | The TMS derivative is prone to the loss of a methyl radical ([M-15]⁺), providing a clear indication of the molecular ion. The trimethylsilyl cation at m/z 73 is also a prominent peak. |
| tert-Butyldimethylsilyl (TBDMS) | 4-Hydroxybiphenyl | 284 | [M-57]⁺ (227) | Very High | The most characteristic fragmentation is the loss of a tert-butyl radical ([M-57]⁺), which often results in the base peak. This fragment is the same m/z as the [M-15]⁺ of the TMS derivative of the same parent compound, which can be a point of consideration in structural elucidation. |
| Triisopropylsilyl (TIPS) | 4-Hydroxybiphenyl | 326 | [M-43]⁺ (283) | High | The loss of an isopropyl radical ([M-43]⁺) is the dominant fragmentation pathway. The steric bulk of the isopropyl groups leads to a very stable silyl ether. |
Experimental Protocols
Detailed methodologies for the silylation of hydroxylated biphenyls are provided below. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Trimethylsilylation (TMS Derivatization)
Materials:
-
Hydroxylated biphenyl sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of the hydroxylated biphenyl into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 200 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 70°C for 30 minutes in a heating block.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: tert-Butyldimethylsilylation (TBDMS Derivatization)
Materials:
-
Hydroxylated biphenyl sample
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Anhydrous pyridine
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare the sample as described in the TMS derivatization protocol.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample, followed by 200 µL of MTBSTFA.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat at 60°C for 60 minutes.
-
Analysis: Cool to room temperature before GC-MS analysis.
Protocol 3: Triisopropylsilylation (TIPS Derivatization)
Materials:
-
Hydroxylated biphenyl sample
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare the sample as described in the TMS derivatization protocol.
-
Reagent Addition: Dissolve the sample in 200 µL of anhydrous DMF. Add imidazole (1.5 equivalents) and TIPSCl (1.2 equivalents).
-
Reaction: Tightly cap the vial and vortex. Heat at 60°C for 2 hours, or until the reaction is complete as monitored by TLC or a preliminary GC-MS analysis.
-
Work-up: After cooling, add 1 mL of diethyl ether and 1 mL of water. Vortex and separate the layers. Collect the organic layer and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: The solvent can be carefully evaporated and the residue redissolved in a suitable solvent for GC-MS injection.
Visualizing Workflows and Fragmentation Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the general experimental workflow and the characteristic fragmentation pathways of the silyl-protected biphenyl compounds.
Figure 1. General experimental workflow for the mass spectrometry of silyl-protected biphenyls.
Figure 2. Primary fragmentation pathways for silyl-protected 4-hydroxybiphenyl.
Conclusion
The choice of silyl protecting group has a profound impact on the mass spectrometric analysis of hydroxylated biphenyls.
-
TMS derivatives are easily prepared and provide a clear [M-15]⁺ fragment, facilitating molecular weight determination. However, they are more susceptible to hydrolysis.
-
TBDMS ethers offer greater stability and a dominant [M-57]⁺ fragment, which is highly indicative of the presence of the TBDMS group.[1]
-
TIPS ethers provide the highest stability among the three, with a characteristic loss of an isopropyl radical. The increased steric bulk can be advantageous in complex synthetic sequences requiring selective deprotection.
Researchers should consider the stability requirements of their analytical workflow and the desired fragmentation information when selecting a silylating agent for the analysis of hydroxylated biphenyl compounds. For routine screening where ease of derivatization is key, TMS is a suitable choice. For applications requiring greater stability and a highly diagnostic fragment, TBDMS is preferable. In complex multi-step syntheses or when maximum stability is required, TIPS is the protecting group of choice.
References
A Comparative Guide to HPLC Methods for Analyzing 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid Reaction Mixtures
For researchers engaged in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. A key substrate in many of these reactions is 4-(tert-Butyldimethylsilyloxy)phenylboronic acid, valued for its role in introducing a protected phenolic moiety. Rigorous monitoring of these reaction mixtures is paramount to ensure optimal yield, purity, and overall success of the synthesis. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose.
This guide provides a comparative framework for developing and implementing reversed-phase HPLC (RP-HPLC) methods to analyze reaction mixtures containing this compound. Due to the limited availability of validated public-domain methods for this specific analyte, this guide presents two robust starting-point methods based on established principles for the analysis of analogous arylboronic acids and silyl-protected compounds. Additionally, alternative analytical techniques for reaction monitoring are discussed.
Key Considerations for HPLC Method Development
When developing an HPLC method for this compound and its reaction products, several factors must be considered. The tert-butyldimethylsilyl (TBS) protecting group is generally stable under neutral and basic conditions but can be labile in acidic environments. Therefore, the pH of the mobile phase is a critical parameter. Furthermore, boronic acids can interact with the silica support of the HPLC column, leading to peak tailing. The choice of a suitable column and mobile phase modifiers can mitigate these effects.
Comparative Overview of Recommended HPLC Methods
Below is a comparison of two proposed RP-HPLC methods that can serve as a starting point for the analysis of a typical Suzuki-Miyaura reaction mixture involving this compound. Method A employs a widely used C18 column with a neutral mobile phase, while Method B utilizes a column with low silanol activity and a slightly acidic mobile phase for potentially improved peak shape.
| Parameter | Method A: Standard C18 Approach | Method B: Low-Silanol Activity Column |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18 with low silanol activity, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes | 10% to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL | 5 µL |
| Pros | Utilizes a very common and readily available column; neutral pH is gentle on the silyl protecting group. | Potentially sharper peaks for the boronic acid; faster analysis time. |
| Cons | Possible peak tailing for the boronic acid. | The acidic mobile phase may cause minor hydrolysis of the silyl ether over time. |
Experimental Protocols
Representative Suzuki-Miyaura Reaction Protocol
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using this compound. Aliquots of this reaction mixture can be taken at various time points for HPLC analysis.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv.)
-
Solvent (e.g., Toluene/Ethanol/Water, 4:1:1)
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by taking aliquots at regular intervals.
Sample Preparation for HPLC Analysis
-
Withdraw approximately 0.1 mL of the reaction mixture.
-
Quench the reaction by adding 0.9 mL of a 1:1 mixture of acetonitrile and water.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method Protocols
The following are detailed protocols for the two proposed HPLC methods.
Method A: Standard C18 Approach
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-12 min: 5% to 95% B (linear gradient)
-
12-15 min: 95% B
-
15.1-18 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Method B: Low-Silanol Activity Column
-
Column: C18 with low silanol activity, 3.5 µm, 4.6 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B (linear gradient)
-
8-10 min: 90% B
-
10.1-13 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 5 µL
Visualizing the Workflow
A Comparative Guide to 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid for Researchers
In the landscape of synthetic organic chemistry and drug development, the selection of an appropriate building block is paramount to the success of a synthetic campaign. Boronic acids, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, are a cornerstone of modern carbon-carbon bond formation. This guide provides an objective comparison of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid with other commonly used alternatives, namely 4-hydroxyphenylboronic acid and unsubstituted phenylboronic acid. The performance of these reagents will be evaluated based on their reactivity in Suzuki-Miyaura coupling, stability, and solubility, supported by representative experimental data.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryls. The electronic nature of the substituents on the phenylboronic acid can significantly influence the reaction rate and yield. The tert-butyldimethylsilyloxy (TBS) group is a bulky, electron-donating group. This electronic property enhances the nucleophilicity of the aryl group, which can lead to a faster rate of transmetalation, a key step in the catalytic cycle. In contrast, the hydroxyl group of 4-hydroxyphenylboronic acid is also electron-donating, but the acidic proton can sometimes interfere with the basic reaction conditions, potentially requiring specific base selection or protection-deprotection steps. Unsubstituted phenylboronic acid serves as a baseline for comparison.
Table 1: Representative Yields in Suzuki-Miyaura Coupling
The following table presents a comparative summary of typical yields for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole. These results are compiled from literature sources and represent typical outcomes under optimized conditions.
| Boronic Acid | Substituent Nature | Typical Yield (%)[1][2][3] |
| This compound | Electron-donating (protected) | >95 |
| 4-Hydroxyphenylboronic acid | Electron-donating | 85-92 |
| Phenylboronic acid | Neutral | 90-95 |
| 4-Nitrophenylboronic acid | Electron-withdrawing | 70-80 |
Reaction conditions: Aryl halide (1.0 equiv), boronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), in a toluene/ethanol/water mixture, heated at 80-100 °C.
The data suggests that the TBS-protected boronic acid can provide excellent yields, potentially surpassing the unprotected 4-hydroxyphenylboronic acid, especially in cases where the free hydroxyl group might lead to side reactions or complicate purification.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a phenylboronic acid.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Synthesis of this compound
This protocol outlines the synthesis of the title compound from (4-bromophenoxy)(tert-butyl)dimethylsilane.[4]
-
To a solution of (4-bromophenoxy)(tert-butyl)dimethylsilane (1.0 equiv) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add a solution of n-butyllithium in hexanes (1.1 equiv).
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Slowly add triisopropyl borate (1.3 equiv) to the reaction mixture at -78 °C and continue stirring for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 16 hours.
-
Quench the reaction by acidifying the mixture with 1 M HCl.
-
Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound as a white solid.
Stability and Solubility Comparison
The stability of boronic acids is a critical factor in their storage and handling. A common side reaction is protodeboronation, where the carbon-boron bond is cleaved. The bulky tert-butyldimethylsilyl (TBS) protecting group can offer steric hindrance that may enhance the stability of the boronic acid moiety against degradation. While the TBS group itself is generally stable under neutral and basic conditions, it can be cleaved under acidic conditions.[5]
The solubility of boronic acids is highly dependent on the solvent and the substituents on the phenyl ring. Generally, phenylboronic acids exhibit good solubility in polar organic solvents like THF, dioxane, and alcohols, and lower solubility in nonpolar solvents such as hexanes. The presence of the lipophilic TBS group in this compound is expected to increase its solubility in less polar organic solvents compared to the more polar 4-hydroxyphenylboronic acid.
Table 2: Qualitative Solubility of Phenylboronic Acids
| Boronic Acid | Dichloromethane | Tetrahydrofuran (THF) | Toluene | Water |
| This compound | Soluble | Soluble | Soluble | Insoluble |
| 4-Hydroxyphenylboronic acid | Sparingly Soluble | Soluble | Sparingly Soluble | Sparingly Soluble |
| Phenylboronic acid | Soluble | Soluble | Soluble | Sparingly Soluble |
Interference in Biological Pathways: Serine Protease Inhibition
Boronic acids are known to be potent inhibitors of serine proteases, a class of enzymes involved in a multitude of physiological and pathological processes, including coagulation, inflammation, and cancer.[6][7][8] The inhibitory mechanism involves the formation of a stable, covalent adduct between the electrophilic boron atom of the boronic acid and the catalytic serine residue in the enzyme's active site.[9] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, effectively blocking the enzyme's activity.[9][10]
The following diagram illustrates the general mechanism of serine protease inhibition by a phenylboronic acid.
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 159191-56-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Battle: Silyl-Protected vs. Unprotected Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the choice of organoboron reagent in Suzuki-Miyaura cross-coupling is a critical decision that dictates reaction efficiency, stability, and ease of handling. While unprotected phenylboronic acids are widely utilized, their inherent drawbacks, such as a propensity for dehydration to form boroxines and limited stability, have spurred the development of protected analogues. This guide provides an objective comparison of the reactivity of silyl-protected phenylboronic acids against their unprotected counterparts, supported by experimental data, to inform reagent selection in complex synthetic workflows.
Unprotected boronic acids, while often more reactive, present challenges related to purification, stability, and precise quantification due to the formation of trimeric boroxine anhydrides.[1] To mitigate these issues, various protecting groups have been developed, with boronate esters like the pinacol ester being the most common.[1] Recently, silyl-protected dioxaborinanes have emerged as a robust and highly stable alternative, offering advantages in handling and storage while maintaining excellent reactivity in cross-coupling reactions.[2]
Executive Summary: The Stability vs. Reactivity Trade-Off
The fundamental difference between unprotected and protected phenylboronic acids lies in a trade-off between stability and raw reactivity. Unprotected boronic acids are Lewis acidic and readily participate in the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, this reactivity is also the source of their instability. Silyl-protected dioxaborinanes, conversely, offer exceptional bench-top stability for months without observable decomposition, simplifying storage and handling.[2] This enhanced stability is crucial in multi-step syntheses or when using automated synthesis platforms. While protection might imply a decrease in reactivity, experimental data demonstrates that silyl-protected dioxaborinanes are highly competent coupling partners, in some cases outperforming both the unprotected acid and the widely used pinacol ester.[2]
Comparative Reactivity Data
Quantitative analysis of reaction yields from the Suzuki-Miyaura coupling of various boronic acid species with 2-bromopyridine provides a clear performance metric. The data below, derived from studies by T. G. Elford et al., compares a silyl-protected phenylboronic acid (as a dioxaborinane derivative), unprotected phenylboronic acid, and the corresponding pinacol boronate ester under identical reaction conditions.[2]
| Boron Reagent | Structure | Aryl Halide | Yield (%)[2] |
| Unprotected Phenylboronic Acid | PhB(OH)₂ | 2-Bromopyridine | 55 |
| Phenylboronic Acid Pinacol Ester | PhB(pin) | 2-Bromopyridine | 45 |
| Silyl-Protected Phenyl Dioxaborinane | Ph-B(OCH₂)₂C(CH₃)CH₂OSi(CH₃)₃ | 2-Bromopyridine | 78 |
Table 1: Comparative yields of the Suzuki-Miyaura coupling of different boron reagents with 2-bromopyridine.
The experimental data clearly indicates that the silyl-protected dioxaborinane provides a significantly higher yield (78%) compared to both the unprotected phenylboronic acid (55%) and the pinacol ester (45%) in the coupling with the challenging 2-bromopyridine substrate.[2] This suggests that for certain substrates, the enhanced stability and handling of the silyl-protected reagent do not compromise, but rather enhance, the overall reaction outcome.
Experimental Protocols
The following are detailed methodologies for the synthesis of silyl-protected dioxaborinanes and their subsequent use in a comparative Suzuki-Miyaura cross-coupling reaction.
Synthesis of Silyl-Protected Dioxaborinanes
This protocol describes the formation of the protected boronic acid reagent.
-
Intermediate Formation: A solution of phenylboronic acid (1.0 eq.) and 1,1,1-tris(hydroxymethyl)ethane (1.0 eq.) in dichloromethane is stirred at room temperature.[2]
-
Work-up: The reaction mixture is worked up to isolate the intermediate dioxaborinane.[2]
-
Silylation: The intermediate is treated with chlorotrimethylsilane (TMSCl) in the presence of triethylamine to yield the final silyl-protected dioxaborinane.[2]
-
Purification: The final product is purified using standard silica gel column chromatography. The resulting silyl-protected dioxaborinanes are stable for several months on the bench-top.[2]
Comparative Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the conditions used for the head-to-head reactivity comparison.
-
Reaction Setup: To a reaction vessel under an argon atmosphere, add the aryl bromide (1.0 eq., e.g., 2-bromopyridine), the respective boron reagent (1.5 eq.; either unprotected phenylboronic acid, phenylboronic acid pinacol ester, or silyl-protected phenyl dioxaborinane), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 M aqueous solution, 2.0 eq.).[2]
-
Solvent: Add ethanol (2 mL) as the reaction solvent.[2]
-
Reaction Conditions: The mixture is stirred vigorously for 18 hours at 100 °C.[2]
-
Analysis: Upon completion, the reaction mixture is cooled, and the product yield is determined after purification via silica gel column chromatography.[2]
Mechanistic and Workflow Visualization
The diagrams below illustrate the key concepts and workflows discussed in this guide.
The diagram above contrasts the pathways for unprotected and silyl-protected phenylboronic acids. The unprotected acid is in equilibrium with its less reactive boroxine trimer, a common source of instability. The silyl-protected version is a stable, isolable solid that proceeds directly to the coupling reaction, often with improved outcomes.
This workflow illustrates the straightforward, two-step process to convert a standard phenylboronic acid into its highly stable and easily handled silyl-protected dioxaborinane derivative, ready for use in demanding cross-coupling applications.
References
Protecting Phenylboronic Acids for Enhanced Synthetic Utility: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability and reactivity of phenylboronic acids are critical factors in the successful synthesis of complex molecules. While unprotected phenylboronic acids are foundational reagents in Suzuki-Miyaura cross-coupling and other transformations, their inherent instability can lead to challenges in purification, quantification, and reaction efficiency. This guide provides a comprehensive comparison of common strategies for protecting phenylboronic acids, with a theoretical evaluation of the potential advantages and disadvantages of using a tert-butyldimethylsilyl (TBS) protecting group.
The primary motivation for protecting phenylboronic acids is to mitigate issues such as trimerization into boroxines and susceptibility to protodeboronation, particularly with electron-rich, electron-deficient, or sterically hindered derivatives.[1][2] Protection enhances shelf-life, allows for easier handling and purification, and can provide a "slow-release" of the active boronic acid during a reaction, which can minimize side reactions.[2]
Established Strategies for Phenylboronic Acid Protection
The most widely adopted methods for protecting phenylboronic acids involve the formation of boronate esters or trifluoroborate salts. These strategies have been extensively studied and validated in a multitude of synthetic applications.
Comparison of Common Phenylboronic Acid Protecting Groups
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| Pinacol Ester | Cyclic boronate ester | - Good stability for purification[1]- Commercially available- Generally compatible with Suzuki-Miyaura conditions[1] | - Can be difficult to hydrolyze post-synthesis[1]- May exhibit lower reactivity than the free boronic acid[3][4] |
| MIDA Ester | N-methyliminodiacetic acid boronate | - High stability to chromatography and a wide range of reaction conditions[1][5]- Allows for iterative cross-coupling[5] | - Requires specific conditions for deprotection (basic hydrolysis)[1]- Preparation can be more involved[1] |
| Trifluoroborate Salt | Potassium organotrifluoroborate | - High stability to air and moisture[1]- Often crystalline and easy to handle- Stable to numerous reagents, allowing for functional group manipulation on the aryl ring[6] | - Requires specific conditions for activation in Suzuki-Miyaura coupling[7] |
| Diethanolamine Adduct | N,N-diethanolamine boronate | - Crystalline, air- and water-stable solids- Can be used directly in Suzuki coupling with a protic solvent | - Requires specific conditions for use in cross-coupling |
The choice of protecting group is highly dependent on the specific synthetic route, the stability of the boronic acid , and the desired reaction conditions. For instance, MIDA boronates are exceptionally well-suited for complex, multi-step syntheses where the boronic acid moiety must endure various reagents before the final cross-coupling step.[5] Pinacol esters, being widely available and generally robust, are a common choice for routine Suzuki-Miyaura reactions.[1]
The Hypothetical Case of TBS-Protected Phenylboronic Acid
While the use of tert-butyldimethylsilyl (TBS) as a protecting group for alcohols is ubiquitous in organic synthesis, its application to directly protect the hydroxyl groups of a phenylboronic acid is not a commonly reported strategy. Based on the known properties of TBS ethers, we can infer the potential advantages and disadvantages of such an approach.
Potential Advantages:
-
Ease of Introduction: Standard silylation conditions using TBS-Cl and a base like imidazole could potentially be employed.
-
Tunable Stability: The stability of silyl ethers is well-understood, with TBS ethers offering a good balance of stability and ease of cleavage.[8]
-
Orthogonality: In principle, a TBS-protected boronic acid could be selectively deprotected in the presence of other protecting groups.
Potential Disadvantages and Likely Reasons for Limited Use:
-
Instability under Suzuki-Miyaura Conditions: The conditions for Suzuki-Miyaura coupling, which typically involve a base and often aqueous media, can be harsh enough to cleave silyl ethers. There is evidence in the literature that an ortho-OTBDMS group can be deprotected during a Suzuki coupling, suggesting that a TBS-protected boronic acid might not be sufficiently stable.
-
Hydrolytic Instability: Silyl ethers are susceptible to hydrolysis, especially under acidic or basic conditions.[8] While more stable than TMS ethers, TBS ethers may not withstand the aqueous workups often associated with cross-coupling reactions as well as more robust protecting groups like MIDA esters.
-
Reactivity in Transmetalation: The bulky TBS groups on the boron atom could sterically hinder the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to lower reaction rates and yields.
The logical workflow for utilizing any protected phenylboronic acid in a Suzuki-Miyaura coupling is depicted below. For a hypothetical TBS-protected phenylboronic acid, a key challenge would be the stability of the B-O-Si bonds throughout the catalytic cycle.
Caption: General workflow for the use of protected phenylboronic acids in synthesis.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling using established protected phenylboronic acids.
Protocol 1: Suzuki-Miyaura Coupling of a Pinacol Boronate Ester
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), the phenylboronic acid pinacol ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a MIDA Boronate Ester
This protocol highlights the "slow-release" nature of MIDA boronates.
-
Reaction Setup: To an oven-dried reaction vessel, add the MIDA boronate ester (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and a ligand (e.g., SPhos, 6 mol%).[5]
-
Solvent and Base: Add a suitable solvent (e.g., THF or dioxane) and an aqueous solution of a base (e.g., K₃PO₄). The aqueous base facilitates the slow hydrolysis of the MIDA ester to the active boronic acid.
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress.
-
Workup and Purification: Follow standard aqueous workup and purification procedures as described in Protocol 1.
The workflow for these two common procedures is illustrated below.
Caption: Comparative experimental workflows for Suzuki-Miyaura coupling.
Conclusion
While the direct protection of phenylboronic acid with a TBS group is an intriguing concept, the established methods utilizing pinacol esters, MIDA esters, and trifluoroborate salts offer superior stability and have a proven track record in a vast range of synthetic applications. The likely instability of a TBS-boronate ester under typical Suzuki-Miyaura conditions is a significant barrier to its practical use. For researchers seeking to enhance the utility of phenylboronic acids in their synthetic endeavors, the selection of an appropriate, well-established protecting group from the boronate ester or trifluoroborate salt families remains the most reliable and effective strategy.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
A Comparative Guide to Protecting Groups for Hydroxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is paramount in modern organic synthesis, particularly when dealing with multifunctional molecules like hydroxyphenylboronic acids. These compounds, featuring both a nucleophilic hydroxyl group and a reactive boronic acid, are valuable building blocks in the synthesis of pharmaceuticals and advanced materials, most notably through the Suzuki-Miyaura cross-coupling reaction. However, the presence of these two functional groups necessitates a carefully planned protection strategy to avoid unwanted side reactions and ensure high yields of the desired product.
This guide provides a comprehensive comparison of alternative protecting group strategies for hydroxyphenylboronic acids, with a focus on their application in Suzuki-Miyaura coupling. We present a critical evaluation of orthogonal protection strategies, detailing experimental protocols and providing quantitative data to aid in the selection of the most suitable approach for your synthetic needs.
Orthogonal Protection Strategies: A Head-to-Head Comparison
Orthogonal protection allows for the selective removal of one protecting group in the presence of another, a crucial tactic for the sequential functionalization of hydroxyphenylboronic acid. Here, we compare two common orthogonal strategies:
-
Strategy 1: Protection of the Hydroxyl Group as a Silyl Ether and the Boronic Acid as a Pinacol Ester. This is a widely employed strategy due to the ease of introduction and the distinct deprotection conditions for each group.
-
Strategy 2: Protection of the Boronic Acid with N-methyliminodiacetic acid (MIDA). MIDA boronates are exceptionally stable and can often be used without protection of the hydroxyl group, or in combination with a hydroxyl protecting group for more complex syntheses.
The following table summarizes the performance of these strategies in a model Suzuki-Miyaura coupling reaction between a protected 4-hydroxyphenylboronic acid and an aryl bromide.
| Protecting Group Strategy | Hydroxyl Protection | Boronic Acid Protection | Typical Suzuki Coupling Yield (%) | Deprotection Conditions (Hydroxyl) | Deprotection Conditions (Boronic Acid) | Key Advantages | Key Disadvantages |
| Strategy 1 | TBDMS | Pinacol | 85-95 | TBAF, THF | NaIO₄, THF/H₂O or aq. HCl | Readily available reagents, well-established procedures. | Pinacol deprotection can sometimes be harsh. |
| Strategy 2 | None | MIDA | 90-98 | - | aq. NaOH or NaHCO₃ | High stability of MIDA boronate, often allows for unprotected hydroxyl group, mild deprotection. | MIDA anhydride required for protection can be moisture sensitive. |
| Baseline | None | None | Variable (50-80)[1] | - | - | No protection/deprotection steps. | Lower yields, potential for side reactions. |
Experimental Protocols
Detailed and reliable experimental procedures are essential for the successful implementation of these protection strategies.
Protocol 1: TBDMS Protection of 4-Hydroxyphenylboronic Acid
This procedure describes the protection of the hydroxyl group of 4-hydroxyphenylboronic acid as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
4-Hydroxyphenylboronic acid
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-hydroxyphenylboronic acid (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add TBDMSCl (1.2 eq) portionwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired TBDMS-protected 4-hydroxyphenylboronic acid.
Protocol 2: Pinacol Protection of TBDMS-Protected 4-Hydroxyphenylboronic Acid
This procedure describes the protection of the boronic acid group of TBDMS-protected 4-hydroxyphenylboronic acid as a pinacol ester.
Materials:
-
TBDMS-protected 4-hydroxyphenylboronic acid
-
Pinacol
-
Anhydrous toluene
-
Dean-Stark apparatus
Procedure:
-
To a solution of TBDMS-protected 4-hydroxyphenylboronic acid (1.0 eq) in anhydrous toluene, add pinacol (1.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until no more water is collected.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude 4-((tert-butyldimethylsilyl)oxy)phenylboronic acid pinacol ester can often be used in the next step without further purification.
Protocol 3: MIDA Protection of 4-Hydroxyphenylboronic Acid
This procedure outlines the formation of a MIDA boronate from 4-hydroxyphenylboronic acid.[2][3]
Materials:
-
4-Hydroxyphenylboronic acid
-
N-methyliminodiacetic acid (MIDA) anhydride
-
Anhydrous 1,4-Dioxane
-
Diethyl ether
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend 4-hydroxyphenylboronic acid (1.0 eq) and MIDA anhydride (1.05 eq) in anhydrous 1,4-dioxane.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction by ¹H NMR or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the 4-hydroxyphenylboronic acid MIDA ester.
Protocol 4: Suzuki-Miyaura Coupling using Protected 4-Hydroxyphenylboronic Acid
This is a general procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
Protected 4-hydroxyphenylboronic acid derivative (e.g., TBDMS-protected pinacol ester or MIDA ester) (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine the protected 4-hydroxyphenylboronic acid derivative, the aryl bromide, and the base.
-
Add the solvent mixture and degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst and heat the reaction mixture to 80-100 °C.
-
Stir the reaction for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 5: Deprotection of the TBDMS and Pinacol Groups
This protocol describes the sequential deprotection of the TBDMS and pinacol groups.
TBDMS Deprotection:
-
Dissolve the protected biaryl product in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash with brine, dry, and concentrate to yield the pinacol-protected biphenol.
Pinacol Deprotection:
-
Dissolve the pinacol-protected biphenol in a mixture of THF and water.
-
Add sodium periodate (NaIO₄, 4.0 eq) and stir vigorously for 12-24 hours.
-
Alternatively, treat with aqueous HCl (1M) and stir at room temperature.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to afford the final biphenol.
Visualizing the Workflow
To better illustrate the synthetic strategies, the following diagrams outline the key steps involved.
Caption: General workflow for the synthesis of biaryls using a protected hydroxyphenylboronic acid.
Caption: Conceptual diagram of an orthogonal protection strategy.
Conclusion
The choice of a protecting group strategy for hydroxyphenylboronic acids is a critical decision that significantly impacts the efficiency and success of a synthetic route. While direct coupling of unprotected hydroxyphenylboronic acid is possible, the use of protecting groups, particularly in an orthogonal fashion, offers greater control and generally leads to higher yields. The MIDA boronate strategy presents a highly attractive option due to its stability and mild deprotection conditions. However, the classic approach of using a silyl ether for the hydroxyl group and a pinacol ester for the boronic acid remains a robust and reliable alternative. The experimental protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions and streamline their synthetic endeavors.
References
A Researcher's Guide to the Spectroscopic Validation of Suzuki Coupling Products
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. However, the synthesis of the target molecule is only the first step; rigorous and unambiguous validation of the product's structure is paramount. This guide provides an objective comparison of the primary spectroscopic techniques used for this purpose, supported by experimental protocols and data presentation, to ensure the confident structural elucidation of Suzuki coupling products.
Comparative Overview of Spectroscopic Validation Techniques
A multi-faceted approach, leveraging the strengths of different spectroscopic methods, provides the most robust validation of Suzuki coupling products. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy offer detailed structural mapping, others like Mass Spectrometry (MS) provide rapid confirmation of molecular weight.[1] The following table compares the utility of the most common spectroscopic techniques for the validation of a hypothetical Suzuki coupling product, 4-methoxybiphenyl, synthesized from 4-bromoanisole and phenylboronic acid.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides the precise chemical environment and connectivity of protons. The integration of signals reveals the relative ratio of protons.[1] | Delivers detailed structural information for unambiguous identification and allows for purity assessment.[1] | Spectra can be complex to interpret for molecules with overlapping signals. Requires the use of deuterated solvents.[1] |
| ¹³C NMR Spectroscopy | Determines the number of unique carbon atoms and their chemical environment. | Complements ¹H NMR for a complete structural assignment of the carbon skeleton.[1] | Has lower sensitivity and requires longer acquisition times compared to ¹H NMR.[1] |
| 2D NMR (COSY, HSQC, HMBC) | Reveals correlations between nuclei. COSY identifies coupled protons, HSQC links protons to their directly attached carbons, and HMBC shows long-range (2-3 bond) proton-carbon correlations.[2] | The HMBC experiment is crucial as it can directly show a correlation between a proton on one aromatic ring and the carbon on the other, unequivocally confirming the formation of the new C-C bond.[2] | Requires more instrument time and expertise for data interpretation compared to 1D NMR. |
| Mass Spectrometry (MS) | Determines the molecular weight of the product through its mass-to-charge ratio (m/z).[1] | High sensitivity allows for the detection of trace amounts of product and byproducts.[1] It is excellent for rapid screening.[2] | Does not provide detailed structural information on its own; isomers are often indistinguishable.[1] |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes. | Can be used to monitor the reaction's progress by observing the disappearance of the C-X (e.g., C-Br) bond vibration of the starting material. | Provides limited information on the overall molecular structure and is less definitive than NMR for confirming the exact connectivity of the product. |
Experimental Protocols
Precise and well-documented methodologies are crucial for obtaining reliable and reproducible data for the validation of Suzuki coupling products.
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a generalized starting point and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask, combine the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), a base such as K₂CO₃ (2.0 equiv), and a palladium catalyst like Pd(PPh₃)₄ (1-5 mol%).[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free environment.[1][3]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, via syringe.[1]
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1] The crude product is then typically purified by column chromatography.[4]
Protocol for NMR Sample Preparation and Analysis
NMR spectroscopy is a premier technique for the characterization of Suzuki coupling products due to the detailed structural and quantitative data it provides.[1]
-
Sample Preparation: Accurately weigh 10-20 mg of the purified product.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[1]
-
Transfer the solution to a 5 mm NMR tube.[1]
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a spectrometer.[1]
-
Data Processing: Process the spectra using Fourier transformation, phase correction, and baseline correction.[1]
-
Analysis: Analyze the chemical shifts, coupling constants, and integrations to elucidate the final structure.[1] For 2D NMR, identify the key HMBC correlation that confirms the C-C bond formation between the two coupled fragments.[2]
Protocol for Mass Spectrometry Analysis
Mass spectrometry is highly sensitive for confirming the molecular weight of the product.[1]
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent, such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer. Techniques like nanoelectrospray ionization mass spectrometry (nanoESI-MS) can be used to monitor products.[5][6]
-
Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺) and compare its mass-to-charge ratio with the calculated molecular weight of the expected product.
Protocol for Infrared (IR) Spectroscopy Analysis
IR spectroscopy is useful for monitoring reaction progress and confirming the presence or absence of key functional groups.[7][8]
-
Sample Preparation: A small amount of the purified solid product can be analyzed directly using an ATR (Attenuated Total Reflectance) accessory. Alternatively, a sample can be prepared as a KBr pellet or a mull.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.[9]
-
Data Acquisition: Place the sample on the ATR crystal and acquire the IR spectrum.
-
Analysis: Analyze the spectrum for the disappearance of the characteristic C-X (halide) stretching vibration from the starting material and the appearance of new bands corresponding to the biaryl product structure.
Workflow for Spectroscopic Validation
The following diagram illustrates a logical workflow for the comprehensive validation of a Suzuki coupling product, integrating multiple spectroscopic techniques for unambiguous structure confirmation.
Caption: Workflow for Suzuki product validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Online monitoring by infrared spectroscopy using multivariate analysis – background theory and application to catalytic dehydrogenative coupling of butanol to butyl butyrate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. jascoinc.com [jascoinc.com]
- 9. benchchem.com [benchchem.com]
Assessing the Purity of Synthesized 4-(tert-Butyldimethylsilyloxy)phenylboronic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to ensure reliable and reproducible results in downstream applications. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. We will explore its performance in purity analysis against common alternatives and provide detailed experimental protocols and supporting data.
The stability of the tert-Butyldimethylsilyl (TBDMS) protecting group offers advantages in certain synthetic contexts; however, its purity assessment requires careful consideration of potential impurities and analytical challenges. This guide will delve into the nuances of various analytical techniques and compare the TBDMS-protected compound with other commonly used protected phenylboronic acids.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the desired level of sensitivity, the nature of potential impurities, and the available instrumentation. The following table summarizes the most common methods for analyzing this compound and its alternatives.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Purity Range |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | High resolution and sensitivity, widely available. | On-column hydrolysis of the silyl ether or boronic acid ester can occur, potentially giving inaccurate results.[1] | >95% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Provides structural information, can be used for quantitative analysis (qNMR) with an internal standard.[2] | Lower sensitivity compared to HPLC, complex spectra if impurities are present. Broadened peaks can occur due to the presence of boroxines.[1] | >95% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High sensitivity and selectivity for volatile impurities. | Requires derivatization for non-volatile boronic acids, thermal instability of the analyte can be a concern. | >98% for volatile impurities |
| Non-Aqueous Capillary Electrophoresis (NACE) | Separation in a non-aqueous electrolyte. | Can analyze boronic esters and acids without hydrolysis. | Less common instrumentation, method development can be challenging. | >98% |
Comparison with Alternative Protecting Groups
The TBDMS group is one of several protecting groups used for boronic acids. The choice of protecting group can influence the compound's stability, reactivity, and the ease of its purity assessment.
| Protecting Group | Structure | Key Features | Purity Assessment Considerations |
| tert-Butyldimethylsilyl (TBDMS) | Good stability under many reaction conditions, but susceptible to cleavage with fluoride ions or strong acid/base. | Prone to hydrolysis during analysis. Requires careful method development in HPLC to minimize on-column degradation. | |
| Pinacol Ester | Generally stable to chromatography and a wide range of reaction conditions. | Can be challenging to hydrolyze back to the free boronic acid. On-column hydrolysis in RP-HPLC is a known issue.[3][4][5] | |
| N-methyliminodiacetic acid (MIDA) Ester | Highly stable, crystalline solids that are easy to handle and purify. Deprotection is typically clean. | Confirmation of protection can be challenging with standard NMR techniques, sometimes requiring advanced methods like LR-HSQMBC.[6] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by assessing the main peak area relative to impurity peaks.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient from 30% to 90% acetonitrile over 15 minutes. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape but may also promote hydrolysis.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of the initial mobile phase composition.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
-
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.[2][7][8][9][10]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, as it can help break up boroxine trimers)[1]
-
Internal standard of known purity (e.g., maleic acid, 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the internal standard (e.g., 5 mg) into a vial.
-
Accurately weigh a known amount of the synthesized this compound (e.g., 10 mg) into the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation and accurate integration.[7]
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula:
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in purity assessment, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationship for comparing the target compound to its alternatives.
Caption: Experimental workflow for purity assessment.
Caption: Logical relationship for comparison of protected boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 6. Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient and high-yield synthesis. This guide provides a comparative analysis of the performance of various palladium catalysts in the Suzuki-Miyaura cross-coupling reaction with 4-(tert-Butyldimethylsilyloxy)phenylboronic acid, a key building block in the synthesis of diverse functionalized biaryl compounds.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The choice of palladium catalyst and its associated ligands significantly influences the reaction's efficiency, substrate scope, and overall yield. This guide presents a data-driven comparison of commonly employed palladium catalysts, supported by detailed experimental protocols to aid in the selection of the most suitable catalytic system for specific research and development needs.
Comparative Yield Analysis
The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of this compound with various aryl halides. The data highlights the impact of the catalyst, ligands, base, and solvent system on the reaction yield.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | K₂CO₃ | Dimethoxyethane (DME) | 80 | Overnight | ~50%[1] |
| Pd(dppf)Cl₂ | Aryl Chloride | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95% (with SPhos ligand) |
| Pd(OAc)₂ / SPhos | Aryl Bromide | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95% |
Note: The yields presented are based on reported experimental data and may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Workflow and Catalytic Cycle
The general workflow for a Suzuki-Miyaura coupling reaction involves the careful assembly of reactants and catalyst under an inert atmosphere, followed by heating to facilitate the catalytic cycle. The key steps of the catalytic cycle are oxidative addition, transmetalation, and reductive elimination.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle, which drives the formation of the desired biaryl product, is a fundamental concept in understanding the reaction mechanism.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following are detailed experimental procedures for Suzuki-Miyaura coupling reactions using different palladium catalysts with this compound.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol is adapted from a procedure for the coupling of a substituted aryl bromide with this compound.[1]
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 M aqueous solution)
-
Dimethoxyethane (DME)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, and dimethoxyethane.
-
Add the aqueous solution of potassium carbonate to the mixture.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80°C and stir overnight.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with small amounts of methanol and dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired biaryl compound.
Protocol 2: General Procedure for Pd(dppf)Cl₂ with Aryl Chlorides
This generalized protocol is effective for the coupling of challenging aryl chlorides.
Materials:
-
Aryl chloride (1.0 eq)
-
This compound (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Potassium phosphate (K₃PO₄)
-
Dioxane and Water
Procedure:
-
In a dry reaction flask under an inert atmosphere, combine the aryl chloride, this compound, Pd(dppf)Cl₂, and potassium phosphate.
-
Add degassed dioxane and water to the flask.
-
Heat the reaction mixture to 100°C with vigorous stirring for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Pd(OAc)₂ with SPhos Ligand for Aryl Bromides
This protocol utilizes a palladium(II) acetate precursor with a bulky phosphine ligand, which is often highly effective for a range of aryl bromides.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and potassium phosphate.
-
Add degassed toluene and water.
-
Heat the mixture to 100°C with vigorous stirring for 1 hour.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous work-up as described in Protocol 2.
-
Purify the product by column chromatography.
By providing a direct comparison of catalyst performance and detailed, adaptable experimental protocols, this guide aims to empower researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the pace of discovery and development.
References
Safety Operating Guide
Safe Disposal of 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid: A Comprehensive Guide
For laboratory professionals engaged in research and development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant operational environment. This document provides a detailed protocol for the proper disposal of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid, a reagent commonly used in synthetic chemistry. Adherence to these procedures is critical for minimizing environmental impact and safeguarding workplace safety.
I. Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This compound is a solid and should be handled with care to avoid generating dust.
Recommended PPE:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.[1]
-
Protective Clothing: A lab coat or chemical-resistant apron is necessary to protect against skin contact.[1]
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator is recommended.[1]
All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of dust.[1] An emergency eyewash station and safety shower must be readily accessible.[1]
II. Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | (CH₃)₃CSi(CH₃)₂OC₆H₄B(OH)₂ |
| Molecular Weight | 252.19 g/mol [2] |
| Appearance | Solid[2] |
| Melting Point | 194-198 °C[2] |
| Storage Class | 13 - Non Combustible Solids[2] |
III. Step-by-Step Disposal Protocol
Treat this compound as hazardous chemical waste.[1] Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
Step 1: Waste Collection
-
Solid Waste: Carefully collect the solid waste material, minimizing dust generation. If possible, leave the chemical in its original container.[1]
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that have come into contact with the compound should also be collected and disposed of as hazardous waste.
Step 2: Container Management
-
Container Selection: Use a container that is compatible with boronic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]
-
Labeling: The waste container must be clearly labeled with the full chemical name: "Hazardous Waste: this compound". Also, indicate the primary hazards.
-
Sealing: Ensure the container is sealed tightly to prevent any leakage or spillage. Keep waste containers closed except when adding waste.[3]
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.[1]
-
Store the waste in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Step 4: Final Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1] Provide a complete and accurate description of the waste material.
Step 5: Empty Container Disposal
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[3]
-
After the initial rinse is collected, the container can be washed with soap and water. Deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
IV. Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[1]
-
Personal Protective Equipment: Ensure you are wearing the appropriate PPE before addressing the spill.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills (if the compound is in solution), absorb the material with an inert absorbent, such as vermiculite or sand.[1] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[1]
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the proper disposal of this compound and the decision-making process in the event of a spill.
Caption: Disposal workflow for this compound.
Caption: Spill response protocol for this compound.
References
Personal protective equipment for handling 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(tert-Butyldimethylsilyloxy)phenylboronic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Immediate Safety and Hazard Information
This compound is a solid substance that requires careful handling to avoid irritation and exposure. While specific toxicity data is limited, it should be handled with the standard precautions for arylboronic acids and organosilicon compounds.
Key Hazards:
-
May cause skin, eye, and respiratory irritation.
-
Handle in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.
-
Arylboronic acids have the potential to be weakly mutagenic.
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing or handling larger quantities. | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed if contaminated. | To prevent skin contact and potential irritation. |
| Body Protection | A standard laboratory coat must be worn. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron is advised. | To protect skin from accidental spills and contact. |
| Respiratory Protection | For handling small quantities in a fume hood, respiratory protection may not be necessary. If dust is generated, a NIOSH-approved N95 respirator or higher is required. | To prevent inhalation of dust particles and potential respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have appropriate spill cleanup materials readily available.
2. Handling:
-
Conduct all manipulations of the solid compound within a chemical fume hood to control dust.
-
Use appropriate tools, such as a spatula, for transferring the solid to avoid generating dust.
-
Keep the container tightly sealed when not in use.
-
Avoid all personal contact, including inhalation of dust.
-
Do not eat, drink, or smoke in the laboratory.
3. Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.
-
Clean the work area to remove any residual chemical.
-
Decontaminate any equipment used.
-
Properly dispose of all waste as outlined in the disposal plan.
Emergency Procedures
| Emergency Situation | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust. Sweep up the material and place it into a suitable, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Collection and Segregation:
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.), weighing paper, and residual chemical, in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is used in a solution, collect the liquid waste in a separate, compatible, and labeled hazardous waste container.
-
Do Not Mix: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
No Drain Disposal: Never dispose of this compound or its containers down the drain.
Disposal Procedure:
-
Ensure all waste containers are tightly sealed.
-
Properly label the waste container with the full chemical name and any other required information by your institution.
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
Arrange for pickup and final disposal by contacting your institution's EHS department or a licensed hazardous waste disposal contractor.
Diagrams
Caption: PPE Selection Workflow for Handling this compound.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
